9H-fluoren-9-ylmethyl 4-methoxybenzoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C22H18O3 |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl 4-methoxybenzoate |
InChI |
InChI=1S/C22H18O3/c1-24-16-12-10-15(11-13-16)22(23)25-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-13,21H,14H2,1H3 |
InChI Key |
UEPSEPGOTGQOBE-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Foundational & Exploratory
9-fluorenylmethyl 4-methoxybenzoate molecular weight and formula
[1]
Executive Summary
9-fluorenylmethyl 4-methoxybenzoate is a specialized organic ester utilized primarily in the field of protecting group chemistry and peptide synthesis.[1] It represents the 9-fluorenylmethyl (Fm) ester of 4-methoxybenzoic acid (p-anisic acid) . Unlike the ubiquitous Fmoc group (which protects amines via a carbamate linkage), the Fm group here protects a carboxylic acid.[1]
This compound serves as a critical model substrate for evaluating base-labile carboxyl protection .[1] Its cleavage kinetics mimic the E1cb elimination mechanism standard in Fmoc solid-phase peptide synthesis (SPPS), making it a valuable reference standard for orthogonal protection strategies where acid-labile groups (like Boc or t-Butyl) must remain intact.[1]
Physicochemical Profile
Molecular Identity
The compound is formed by the esterification of 9-fluorenylmethanol (the alcohol donor) and 4-methoxybenzoic acid (the acyl donor).[1]
| Property | Data |
| IUPAC Name | (9H-fluoren-9-yl)methyl 4-methoxybenzoate |
| Common Name | Fm-Anisate; 9-Fluorenylmethyl p-anisate |
| Molecular Formula | C₂₂H₁₈O₃ |
| Molecular Weight | 330.38 g/mol |
| Monoisotopic Mass | 330.1256 Da |
| Predicted LogP | ~4.8 (High Lipophilicity) |
| Solubility | Soluble in DCM, DMF, DMSO, Ethyl Acetate; Insoluble in Water |
Structural Composition Analysis
The molecular weight is derived from the sum of the constituent moieties minus the water molecule lost during condensation:
-
9-Fluorenylmethyl group (
): Contributes the lipophilic, fluorescent fluorene core responsible for UV detection and base sensitivity.[1] -
4-Methoxybenzoate group (
): Provides the specific acyl functionality.[1] The methoxy substituent at the para position increases electron density, slightly stabilizing the ester against nucleophilic attack compared to unsubstituted benzoates.[1]
Synthetic Methodologies
To ensure high purity (>98%) for kinetic studies, the Acid Chloride Method is preferred over carbodiimide coupling due to easier purification.[1]
Protocol A: Acid Chloride Activation
This method utilizes 4-methoxybenzoyl chloride to acylate 9-fluorenylmethanol.[1]
Reagents:
-
9-Fluorenylmethanol (1.0 eq)[1]
-
4-Methoxybenzoyl chloride (1.1 eq)[1]
-
Pyridine or Triethylamine (1.5 eq)[1]
-
Dichloromethane (DCM) (Anhydrous)[1]
-
DMAP (0.1 eq, Catalyst)
Step-by-Step Workflow:
-
Preparation: Dissolve 9-fluorenylmethanol in anhydrous DCM under nitrogen atmosphere. Cool to 0°C.
-
Activation: Add Pyridine and DMAP.[1] Slowly add 4-methoxybenzoyl chloride dropwise to control exotherm.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Workup: Quench with saturated
. Wash organic layer with 1M HCl (to remove pyridine), then brine. -
Purification: Dry over
, concentrate, and recrystallize from Ethanol/Hexane.
Protocol B: Steglich Esterification (DCC/DMAP)
Reagents:
-
4-Methoxybenzoic acid (1.0 eq)[1]
-
9-Fluorenylmethanol (1.0 eq)[1]
-
DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 eq)[1]
-
DMAP (0.1 eq)[1]
Workflow:
-
Dissolve acid and alcohol in dry DCM.[1]
-
Add DMAP.[1]
-
Cool to 0°C and add DCC.
-
Stir overnight. Filter off the precipitated dicyclohexylurea (DCU) byproduct before standard workup.
Synthesis Visualization
Figure 1: Synthetic pathway via Acid Chloride activation.[1]
Mechanism of Action: The Fm Protecting Group
The defining feature of 9-fluorenylmethyl 4-methoxybenzoate is its susceptibility to base-induced
Cleavage Mechanism (E1cb)[1]
-
Deprotonation: A secondary amine (e.g., 20% Piperidine in DMF) removes the acidic proton at the fluorene 9-position (
).[1] -
Elimination: The resulting carbanion stabilizes via resonance but eventually undergoes
-elimination.[1] -
Release: The ester bond breaks, releasing the free carboxylate (4-methoxybenzoate) and dibenzofulvene .[1]
-
Scavenging: Dibenzofulvene is highly reactive and is scavenged by the excess piperidine to form a stable adduct, preventing back-reaction.[1]
Cleavage Pathway Diagram
Figure 2: E1cb cleavage mechanism by secondary amines.[1]
Analytical Characterization
To validate the synthesis of 9-fluorenylmethyl 4-methoxybenzoate, the following spectral data should be obtained.
Proton NMR ( -NMR, 400 MHz, )
- 7.9–8.0 ppm (d, 2H): Benzoate aromatic protons (ortho to carbonyl).[1]
- 7.7–7.3 ppm (m, 8H): Fluorene aromatic protons.[1]
- 6.9 ppm (d, 2H): Benzoate aromatic protons (ortho to methoxy).[1]
-
4.5–4.6 ppm (d, 2H): Methylene
of the Fm group.[1] -
4.3 ppm (t, 1H): Methine
of the fluorene 9-position (Characteristic triplet).[1] -
3.8 ppm (s, 3H): Methoxy
group.[1]
Mass Spectrometry[1]
Applications in Research
Orthogonal Protection
This ester is stable to acidic conditions (e.g., TFA), making it orthogonal to Boc (acid-labile) and Allyl (Pd-labile) groups.[1] It allows researchers to protect a C-terminal carboxyl group while manipulating N-terminal Boc groups.[1]
Kinetic Standards
Because the 4-methoxy group is electronically distinct, this compound is used to study substituent effects on the rate of Fm-ester cleavage.[1] The electron-donating methoxy group slightly destabilizes the ester bond toward hydrolysis but does not significantly impact the E1cb elimination rate, which is driven by the acidity of the fluorenyl proton.
References
-
Carpino, L. A., & Han, G. Y. (1970).[1] The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group.[1][2][3] The Journal of Organic Chemistry, 37(22), 3404–3409. Link
-
Kessler, H., & Siegmeier, R. (1983).[1] 9-Fluorenylmethyl Esters as Carboxyl-Protecting Groups.[3] Tetrahedron Letters, 24(3), 281–282.[1] Link
-
Bodanszky, M. (1993).[1] Principles of Peptide Synthesis. Springer-Verlag. (General reference for Fm/Fmoc strategies). Link
-
Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.[1] Link
Fmoc-Amides vs. Fmoc-Esters: Structural Divergence in Peptide Therapeutics
The following technical guide details the structural, synthetic, and functional divergences between Fmoc-amides and Fmoc-esters.
Executive Summary
In the context of peptide drug development, the distinction between Fmoc-amides and Fmoc-esters typically refers to two critical design parameters:
-
C-Terminal Functionalization: The difference between a C-terminal amide (
) and a C-terminal ester ( ) or carboxylic acid ( ) derived from ester-linked resins. -
Backbone Architecture: The substitution of the native peptide bond (amide) with an ester bond to create depsipeptides (Fmoc-esters).
Fmoc-amides represent the gold standard for mimicking native protein termini, removing C-terminal charge to improve receptor binding and proteolytic stability. Fmoc-esters , conversely, serve as transient intermediates (prodrugs), "switch" elements in depsipeptides to disrupt aggregation, or specific substrates for esterase-targeted delivery.
This guide analyzes the physicochemical and biological trade-offs between these two moieties.
Chemical Architecture & Mechanistic Properties[1][2]
Structural Comparison
The core difference lies in the heteroatom linking the carbonyl carbon to the substituent. This single atom change (
| Feature | Fmoc-Amide ( | Fmoc-Ester ( |
| Bond Character | Resonance-stabilized (Planar). High rotation barrier (partial double bond). | Less resonance stabilization. Lower rotation barrier. |
| H-Bonding | Donor (NH) and Acceptor (CO). Critical for secondary structure ( | Acceptor only (CO). Loses a donor; disrupts secondary structure. |
| Hydrolytic Stability | High. Resistant to nucleophilic attack due to amide resonance. | Low. Susceptible to hydrolysis (chemical and enzymatic). |
| Biological Role | Receptor agonist/antagonist; native mimic. | Prodrug; enzyme substrate; "switch" peptide. |
The "Depsipeptide" Switch (Fmoc-Ester Backbone)
In advanced drug design, "Fmoc-esters" often refer to depsipeptide units inserted into the backbone. By replacing an amide with an ester, the H-bond donor is removed.
-
Effect: This disruption prevents the formation of
-sheet aggregates during synthesis (decreasing "difficult sequences"). -
O-N Acyl Shift: Under basic conditions (pH > 7), the ester can rearrange to the native amide if a neighboring amine is positioned correctly, a trick used in "switch peptides" triggered by physiological pH.
Biological Implications in Drug Design
Stability & Proteolysis
Fmoc-Amides are designed for persistence. The C-terminal amide capping protects the peptide from carboxypeptidases, which require a free carboxylate anion for recognition.
-
Mechanism:[1][2][3] The uncharged amide mimics the interior of a protein chain, effectively "hiding" the terminus from exopeptidases.
Fmoc-Esters are designed for lability. They are often used as prodrugs to improve membrane permeability (masking the polar carboxyl group). Once inside the cell or plasma, ubiquitous esterases hydrolyze the ester, releasing the active acid species.
-
Case Study: Research on butyrylcholinesterase (BChE) inhibitors demonstrated that Fmoc-amino acid esters acted as substrates (rapidly hydrolyzed), whereas Fmoc-amino acid amides functioned as stable, potent inhibitors.
Receptor Binding (PK/PD)
-
Amides: Often required for GPCR binding where the C-terminal charge would cause electrostatic repulsion in the hydrophobic binding pocket (e.g., GLP-1 agonists).
-
Esters: Rarely the final active form due to rapid plasma hydrolysis, but critical for delivery.
Synthesis Workflows
The generation of these species depends entirely on the Resin Linker Chemistry chosen during Solid Phase Peptide Synthesis (SPPS).
Synthesis of Fmoc-Amides (Rink Amide Strategy)
To generate a peptide amide, the linker must be cleaved by acid to yield a cation that is quenched by ammonia (or an amine equivalent) inherent in the linker structure.
-
Resin: Rink Amide MBHA or Sieber Amide.
-
Cleavage: 95% TFA. The bond between the peptide carbonyl and the linker nitrogen is not broken; rather, the linker-resin bond breaks, releasing the amide.
Synthesis of Fmoc-Esters (Transesterification Strategy)
To generate a peptide ester directly from SPPS, one cannot simply use Wang resin (which yields acids). One must perform a nucleophilic displacement of the peptide from the resin using an alcohol.
-
Resin: 2-Chlorotrityl Chloride (2-Cl-Trt) or Wang.[4]
-
Cleavage: Base-catalyzed transesterification (e.g., MeOH/Et3N) or KCN/MeOH.
Visualization of Synthesis Pathways
The following diagram illustrates the divergent pathways to generate Amides vs. Esters.
Caption: Divergent SPPS pathways. Path A utilizes Rink Amide linkers to yield C-terminal Amides.[4] Path B utilizes nucleophilic displacement on Ester-linked resins to yield C-terminal Esters.
Experimental Protocols
Protocol A: Synthesis of C-Terminal Fmoc-Amide (Standard)
Objective: Synthesize a stable peptide amide using Rink Amide resin.
-
Resin Preparation: Swell 200 mg Rink Amide MBHA resin (0.5 mmol/g) in DMF for 30 min.
-
Fmoc Deprotection: Treat with 20% Piperidine/DMF (2 x 5 min). Wash with DMF (3x), DCM (3x).
-
Activation: Dissolve Fmoc-AA-OH (4 eq) and Oxyma Pure (4 eq) in DMF. Add DIC (4 eq).
-
Coupling: Add activated solution to resin. Shake at RT for 60 min.
-
Validation: Kaiser Test (Blue = Free amine; Yellow = Complete coupling).
-
-
Cleavage (The Critical Step):
-
Wash resin with DCM. Dry under
. -
Add Cleavage Cocktail: TFA/TIS/H2O (95:2.5:2.5). Shake 2 hrs.
-
Result: The acid-labile linker yields
.
-
-
Precipitation: Filter filtrate into cold diethyl ether. Centrifuge to isolate the white precipitate.
Protocol B: Synthesis of C-Terminal Fmoc-Ester (Transesterification)
Objective: Synthesize a peptide methyl ester (
-
Resin Selection: Use 2-Chlorotrityl Chloride resin (prevents diketopiperazine formation).
-
Loading: Dissolve Fmoc-AA-OH (1.2 eq) in DCM with DIPEA (4 eq). Add to resin.[3][4][][6] Shake 2 hrs.
-
Note: Capping with MeOH/DIPEA is required to block unreacted chlorides.
-
-
Elongation: Perform standard Fmoc SPPS cycles (Deprotection/Coupling) as above.
-
Cleavage (Transesterification):
-
Do NOT use TFA. TFA will hydrolyze the ester to the free acid (
). -
Prepare solution: Methanol (10 mL), Et3N (1 mL), KCN (catalytic, 10 mg - Caution: Toxic).
-
Add to resin and shake for 24 hours at RT.
-
Filter resin. Evaporate Methanol.
-
Result: The methoxide acts as a nucleophile, cleaving the peptide from the resin as
.
-
Stability Data Comparison
The following table summarizes the stability profiles of Fmoc-Amides vs. Fmoc-Esters in physiological conditions.
| Parameter | Fmoc-Amide | Fmoc-Ester |
| Plasma Half-Life ( | High (>4-12 hrs typical) | Low (<30 min typical) |
| pH 7.4 Stability | Stable | Slow Hydrolysis |
| pH 2.0 Stability | Stable | Stable |
| pH 10.0 Stability | Stable | Rapid Hydrolysis (Saponification) |
| Esterase Sensitivity | Resistant | Highly Sensitive |
| Solubility (Aq) | Moderate (Sequence dependent) | Lower (Hydrophobic masking) |
References
-
Schwans, J. et al. (2023).[7] Synthesis and evaluation of Fmoc-amino esters and amides bearing a substrate like quaternary ammonium group as selective butyrylcholinesterase inhibitors.[7] Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
University of California, Irvine. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. WO1995008561A1 - Syntheses of azapeptides by the fmoc/tert-butyl/polyamide technique - Google Patents [patents.google.com]
- 3. Portico [access.portico.org]
- 4. chem.uci.edu [chem.uci.edu]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Synthesis and evaluation of Fmoc-amino esters and amides bearing a substrate like quaternary ammonium group as selective butyrylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Fmoc-4-hydroxybenzoic Acid: Synthesis, Properties, and Applications in Modern Drug Discovery
This guide provides a comprehensive technical overview of 4-((((9H-fluoren-9-yl)methoxy)carbonyl)oxy)benzoic acid, a derivative of 4-hydroxybenzoic acid featuring the fluorenylmethoxycarbonyl (Fmoc) protecting group. For clarity within this document, we will refer to this molecule as Fmoc-4-hydroxybenzoic acid. This guide is intended for researchers, scientists, and professionals in drug development who are interested in advanced applications of protected amino acids and linkers in peptide synthesis and medicinal chemistry.
Introduction and Compound Identification
The precise term "Fmoc-4-methoxybenzoate" is not commonly found in chemical literature and may be a source of ambiguity. Based on the principles of organic chemistry and the common applications of the Fmoc protecting group, it is most probable that the intended compound is the Fmoc-protected form of 4-hydroxybenzoic acid. In this derivative, the Fmoc group is attached to the phenolic oxygen of 4-hydroxybenzoic acid. This guide will focus on this specific and highly relevant molecule.
The fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its base-lability, allowing for orthogonal protection strategies in the synthesis of complex peptides and other organic molecules.[1] 4-Hydroxybenzoic acid, on the other hand, is a versatile bifunctional molecule with applications ranging from a precursor for preservatives like parabens to a component in advanced polymers.[2][3][4] The combination of these two moieties in Fmoc-4-hydroxybenzoic acid creates a valuable building block for various applications in drug discovery and bioconjugation.
Chemical Identifiers and Physicochemical Properties
| Identifier | Value | Source |
| IUPAC Name | 4-((((9H-fluoren-9-yl)methoxy)carbonyl)oxy)benzoic acid | Predicted |
| Molecular Formula | C22H16O5 | Predicted |
| Molecular Weight | 372.36 g/mol | Predicted |
| CAS Number | Not assigned | - |
| PubChem CID | Not assigned | - |
Note: The identifiers and properties are predicted based on the chemical structure and may vary once the compound is officially cataloged and characterized.
Synthesis and Mechanism
The synthesis of Fmoc-4-hydroxybenzoic acid involves the protection of the phenolic hydroxyl group of 4-hydroxybenzoic acid with the Fmoc group. The most common method for introducing an Fmoc group is through the use of 9-fluorenylmethyl chloroformate (Fmoc-Cl) in the presence of a base.
Synthetic Pathway
Caption: Synthetic route to Fmoc-4-hydroxybenzoic acid.
The reaction proceeds via a nucleophilic acyl substitution where the phenoxide ion of 4-hydroxybenzoic acid, formed in the presence of a non-nucleophilic base, attacks the carbonyl carbon of Fmoc-Cl. The base is crucial to deprotonate the phenolic hydroxyl group, thereby increasing its nucleophilicity.
Detailed Experimental Protocol
-
Dissolution: Dissolve 4-hydroxybenzoic acid in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as pyridine or diisopropylethylamine (DIEA), to the solution and stir at room temperature.
-
Fmoc-Cl Addition: Slowly add a solution of Fmoc-Cl in the same solvent to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is typically washed with a dilute acid (e.g., 1 M HCl) to remove excess base, followed by a brine wash.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure Fmoc-4-hydroxybenzoic acid.
Applications in Research and Development
The unique structure of Fmoc-4-hydroxybenzoic acid, with a base-labile protecting group and a carboxylic acid handle, makes it a versatile tool in several areas of chemical biology and drug discovery.
Solid-Phase Peptide Synthesis (SPPS)
In SPPS, Fmoc-4-hydroxybenzoic acid can be utilized as a linker or a non-natural amino acid analogue. The carboxylic acid can be coupled to an amine-functionalized solid support, and the Fmoc group can be removed with a mild base like piperidine to reveal the hydroxyl group for further chain elongation or modification.[1][5]
Caption: Use of Fmoc-4-hydroxybenzoic acid in SPPS.
Bioconjugation and Drug Delivery
The bifunctional nature of Fmoc-4-hydroxybenzoic acid makes it an excellent candidate for bioconjugation. The carboxylic acid can be activated and coupled to biomolecules such as proteins, antibodies, or oligonucleotides. The protected hydroxyl group can be deprotected at a later stage to attach other molecules, such as imaging agents or therapeutic payloads. This is particularly useful in the development of antibody-drug conjugates (ADCs) and targeted drug delivery systems.[6][7][8]
Trustworthiness and Self-Validating Protocols
The protocols described in this guide are based on well-established principles of organic synthesis and peptide chemistry. The success of the synthesis and subsequent applications can be validated at each step:
-
Synthesis Validation: The purity and identity of the synthesized Fmoc-4-hydroxybenzoic acid should be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
-
SPPS Validation: In SPPS, the efficiency of each coupling and deprotection step can be monitored. For instance, the Fmoc deprotection step releases dibenzofulvene, which has a characteristic UV absorbance that can be quantified to ensure the reaction has gone to completion.[1]
Conclusion
Fmoc-4-hydroxybenzoic acid is a valuable, albeit not widely cataloged, chemical entity with significant potential in peptide synthesis, bioconjugation, and drug development. Its synthesis is straightforward, and its applications are grounded in the well-understood chemistry of the Fmoc protecting group and the bifunctional nature of 4-hydroxybenzoic acid. This guide provides the foundational knowledge for researchers to synthesize, characterize, and effectively utilize this versatile building block in their research endeavors.
References
-
PubChem. 4-[(Methoxycarbonyl)oxy]benzoic acid. [Link]
-
NINGBO INNO PHARMCHEM. 4-Hydroxybenzoic Acid: A Key Intermediate for Chemical Manufacturers. [Link]
-
Wikipedia. 4-Hydroxybenzoic acid. [Link]
-
Wikipedia. Fluorenylmethyloxycarbonyl protecting group. [Link]
-
Ataman Kimya. 4-HYDROXYBENZOIC ACID. [Link]
-
Tomita, K., et al. (2007). Fmoc-based solid-phase synthesis of GPR54-agonistic pentapeptide derivatives containing alkene- and fluoroalkene-dipeptide isosteres. Biopolymers, 88(2), 272-8. [Link]
-
Peptides. Fmoc-4-Abz-OH [185116-43-2]. [Link]
-
ResearchGate. (PDF) A Simple and Effective Synthesis of 3- and 4-((Phenylcarbamoyl)oxy)benzoic Acids. [Link]
-
Luxembourg Bio Technologies. Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators. [Link]
Sources
- 1. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]
- 4. æ±æï¼ç«ç¹å·²æå [hskbrchemical.com]
- 5. chempep.com [chempep.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chemimpex.com [chemimpex.com]
- 8. chemimpex.com [chemimpex.com]
Methodological & Application
Application Notes & Protocols: Piperidine-Mediated Cleavage of 9-Fluorenylmethyl (Fm) Esters
Abstract
The 9-fluorenylmethyl (Fm) ester is a versatile protecting group for carboxylic acids, prized for its unique cleavage profile under mild, non-acidic conditions. This attribute renders it orthogonal to many common acid-labile protecting groups, such as the tert-butyl (tBu) and Boc groups, making it a valuable tool in complex organic synthesis and peptide chemistry.[1][2] The standard method for Fm ester deprotection involves treatment with a secondary amine, most commonly piperidine. This guide provides an in-depth exploration of the cleavage mechanism, kinetic considerations, optimized protocols, and troubleshooting strategies for the efficient removal of the Fm ester using piperidine.
The Underlying Chemistry: Mechanism of Deprotection
The cleavage of the 9-fluorenylmethyl ester does not proceed through hydrolysis but rather via a base-induced β-elimination pathway, specifically an E1cB (Elimination, Unimolecular, conjugate Base) mechanism.[3][4] This process is exceptionally efficient due to the chemical nature of the 9-fluorenyl system.
The Three-Step Mechanism:
-
Proton Abstraction: Piperidine, acting as a base, abstracts the relatively acidic proton from the C9 position of the fluorene ring system.[5]
-
β-Elimination: The resulting carbanion is stabilized by the aromatic fluorenyl system. This intermediate rapidly undergoes elimination, breaking the C-O ester bond to release the free carboxylate and forming the highly reactive, electrophilic dibenzofulvene (DBF) intermediate.[1][4]
-
DBF Adduct Formation: A second molecule of piperidine acts as a nucleophile, attacking the exocyclic double bond of the DBF.[5] This reaction forms a stable dibenzofulvene-piperidine adduct, an irreversible step that effectively scavenges the reactive DBF and drives the entire equilibrium toward complete deprotection.[4][5]
This mechanism is analogous to the widely utilized cleavage of the Fmoc (9-fluorenylmethoxycarbonyl) group from amines in solid-phase peptide synthesis (SPPS).[6]
Figure 1: The E1cB mechanism for the cleavage of 9-fluorenylmethyl (Fm) esters using piperidine.
Application Notes: Optimizing Cleavage Conditions
The efficiency of Fm ester cleavage is influenced by the choice of base, solvent, concentration, and reaction time. While robust, the reaction requires careful consideration of the substrate's sensitivity to avoid side reactions.
Reagent and Solvent Selection
-
Base: Secondary amines like piperidine are ideal as they serve as both the base for the initial proton abstraction and the nucleophile for trapping the DBF byproduct.[1] While other bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can also initiate cleavage, they are non-nucleophilic and cannot trap DBF, which can lead to side reactions if a scavenger is not present.[7]
-
Solvent: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are the standard choices as they effectively solvate the reactants and intermediates, promoting a rapid reaction.[3] The reaction is significantly slower in less polar solvents like Dichloromethane (DCM).[3][4]
Potential Side Reactions
-
Amide Formation: While secondary amines like piperidine do not typically form amides, the use of primary amines for deprotection can result in competitive amide formation with the newly liberated carboxylic acid.[2]
-
Racemization: The basic conditions can pose a risk of epimerization at adjacent stereocenters. However, the deprotection is generally very fast, which minimizes this risk. For highly sensitive substrates, reaction times should be kept to a minimum.[8]
-
Premature Deprotection: Solvents like DMF can contain trace amounts of dimethylamine as an impurity, which over extended periods (days), can cause slow, premature cleavage of the Fm group.[9] It is recommended to use high-purity or freshly distilled solvents for sensitive applications.[9]
Quantitative Data & Reaction Parameters
The deprotection reaction is typically rapid, often completing within minutes at room temperature. The most common condition used is a 20% (v/v) solution of piperidine in DMF.
| Parameter | Recommended Value | Notes | Source(s) |
| Reagent | Piperidine | Serves as both base and nucleophilic scavenger. | [1][4] |
| Concentration | 20% (v/v) in DMF | Standard concentration for complete and rapid deprotection. | [10][11] |
| 5-50% (v/v) in DMF | Concentration can be adjusted based on substrate sensitivity and steric hindrance. | [9][10] | |
| Solvent | DMF or NMP | Polar aprotic solvents are highly recommended. | [3] |
| Temperature | Room Temperature (20-25 °C) | Elevated temperatures are generally not required and may increase side reactions. | [12] |
| Typical Time | 5-20 minutes | Often performed as two treatments (e.g., 3 min + 7 min) in SPPS protocols. | [1][11] |
Table 1: Standard conditions for piperidine-mediated Fm ester cleavage.
The progress of the deprotection can be conveniently monitored using UV-Vis spectroscopy, as both DBF and its piperidine adduct are strong chromophores. This technique is widely used in automated peptide synthesizers to confirm the completion of the analogous Fmoc deprotection step.[9][13]
| Compound | λmax | Molar Extinction Coefficient (ε) | Solvent | Source(s) |
| DBF-Piperidine Adduct | ~301-302 nm | ~7800 M⁻¹cm⁻¹ | DMF / Acetonitrile | [4][14] |
Table 2: Spectroscopic data for quantitative monitoring of Fm deprotection.
Experimental Protocols
The following protocols provide a framework for the cleavage of Fm esters in both solution-phase synthesis and for quantitative monitoring.
Protocol 1: Standard Cleavage of an Fm-Ester in Solution
This protocol describes a general procedure for deprotecting a carboxylic acid that is protected as a 9-fluorenylmethyl ester.
Materials:
-
Fm-protected compound
-
Piperidine
-
N,N-Dimethylformamide (DMF), high purity
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Separatory funnel
-
TLC plates and appropriate developing solvent system
Procedure:
-
Dissolution: Dissolve the Fm-ester substrate in DMF to a concentration of approximately 0.1-0.2 M.
-
Reagent Addition: Add piperidine to the solution to achieve a final concentration of 20% (v/v). For example, to 8 mL of the substrate solution, add 2 mL of piperidine.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC, checking for the disappearance of the starting material. The reaction is typically complete within 30 minutes.
-
Quenching and Extraction: Once the reaction is complete, pour the mixture into a separatory funnel containing an equal volume of 1 M HCl and 2-3 volumes of EtOAc. Shake vigorously. The acidic wash will protonate the liberated carboxylate and remove piperidine and the DBF-adduct into the aqueous phase.
-
Aqueous Washes: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2x), water (1x), and finally with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude carboxylic acid can be purified further by crystallization or column chromatography as needed.
Figure 2: General experimental workflow for the solution-phase cleavage of an Fm ester.
Protocol 2: Quantitative Monitoring of Cleavage by UV-Vis Spectroscopy
This protocol allows for the precise quantification of Fm group removal by measuring the absorbance of the DBF-piperidine adduct.
Materials:
-
Peptidyl-resin with a C-terminal Fm ester or a solution of Fm-ester
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes for accurate dilution
Procedure:
-
Reaction Initiation: Treat a known mass of the peptidyl-resin (or a known concentration of substrate in solution) with a precise volume of the 20% piperidine/DMF deprotection solution.
-
Filtrate Collection: After the desired reaction time (e.g., 10 minutes), carefully collect the entire filtrate and transfer it to a volumetric flask of a known volume (e.g., 10 mL or 25 mL).
-
Dilution: Dilute the flask to the mark with the deprotection solution. If the initial concentration was high, a further serial dilution may be necessary to bring the absorbance into the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
Spectroscopic Measurement: Use the 20% piperidine/DMF solution as a blank to zero the spectrophotometer. Measure the absorbance of the diluted filtrate at the λmax of the DBF-piperidine adduct (~301 nm).[14]
-
Calculation: Calculate the quantity of Fm-group cleaved using the Beer-Lambert law (A = εcl), where:
-
A = Measured absorbance
-
ε = Molar extinction coefficient (~7800 M⁻¹cm⁻¹)[4]
-
c = Concentration of the adduct (mol/L)
-
l = Path length of the cuvette (1 cm)
The calculated concentration can then be used to determine the total moles of cleaved Fm-group, which corresponds to the loading of the resin or the extent of reaction in solution.
-
Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Cleavage | Steric Hindrance: The substrate is sterically crowded around the ester linkage. | Increase reaction time or perform multiple deprotection cycles. Consider a slightly higher concentration of piperidine (e.g., 30-50%). |
| Aggregation: In solid-phase synthesis, peptide chains may aggregate, preventing reagent access. | Use a stronger deprotection cocktail such as 2% DBU / 2% piperidine in DMF.[7] Use solvents known to disrupt aggregation like NMP. | |
| Low Yield after Workup | Emulsion Formation: Emulsions can form during the acidic extraction, trapping the product. | Add more brine to the separatory funnel to help break the emulsion. Filter the mixture through a pad of Celite. |
| Product Solubility: The protonated carboxylic acid may have some solubility in the aqueous phase. | Perform additional extractions of the aqueous layer with the organic solvent (e.g., 3x with EtOAc). |
References
-
MDPI. (2022, April 27). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. MDPI. [Link]
-
Kessler, H., & Siegmeier, R. (1983). 9-Fluorenylmethyl esters. PubMed. [Link]
-
National Center for Biotechnology Information. (2022, April 27). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. PubMed. [Link]
-
Thieme. (2017). 2.1.1.1.1.3.3 Cleavage of the 9-Fluorenylmethoxycarbonyl Group. Science of Synthesis. [Link]
-
Ramírez-Vesga, D., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC. [Link]
-
Fields, G. B. (1997). Methods for Removing the Fmoc Group. Methods in Molecular Biology, vol 73. [Link]
-
Thieme. (2017). 4.3.6.5.2 UV Monitoring. Science of Synthesis. [Link]
-
Kessler, H., & Siegmeier, R. (1983). 9-fluorenylmethyl esters as carboxyl protecting group. Technical University of Munich. [Link]
-
AAPPTec. Fmoc-Deprotection with DBU. AAPPTec. [Link]
-
ResearchGate. (2019). (a) Mechanism of Fmoc deprotection and trapping of dibenzofulvene.... ResearchGate. [Link]
-
ResearchGate. (2025, August 10). A Facile Synthesis of Amides from 9-Fluorenylmethyl Carbamates and Acid Derivatives. ResearchGate. [Link]
-
SciELO México. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México. [Link]
-
Thieme. (2017). 4.3.2.2 9-FluorenylmethoxycarbonyIltert-Butyl Strategy. Science of Synthesis. [Link]
Sources
- 1. chempep.com [chempep.com]
- 2. 9-Fluorenylmethyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. portal.fis.tum.de [portal.fis.tum.de]
- 9. renyi.hu [renyi.hu]
- 10. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. researchgate.net [researchgate.net]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Thin-layer chromatography (TLC) separation of Fmoc-esters
Application Note: High-Performance Thin-Layer Chromatography (TLC) of Fmoc-Amino Acid Esters
Abstract & Strategic Importance
In the high-stakes environment of peptide therapeutics and peptidomimetic drug discovery, the purity of Fmoc-amino acid esters is non-negotiable. While HPLC is the gold standard for final quantitation, Thin-Layer Chromatography (TLC) remains the most efficient "at-line" tool for monitoring reaction kinetics, assessing coupling efficiency, and detecting racemization (diastereomer separation) during synthesis.
This guide provides a rigorous, field-proven methodology for the TLC analysis of Fmoc-protected esters. Unlike generic organic protocols, this approach accounts for the specific physicochemical properties of the fluorenylmethyloxycarbonyl (Fmoc) moiety—specifically its lipophilicity, UV activity, and base lability.
Theoretical Grounding: The Fmoc Interaction Mechanism
To optimize separation, one must understand the molecular interactions at play on a standard Silica Gel 60 (
-
The Lipophilic Driver: The Fmoc group is a large, hydrophobic fluorenyl system. It significantly increases the
value of amino acids compared to their free forms. -
Pi-Pi Stacking: The aromatic rings of Fmoc can interact with aromatic solvents (e.g., Toluene), altering selectivity compared to aliphatic eluents.
-
The Stationary Phase Trap: The ester moiety and the carbamate nitrogen of the Fmoc group act as hydrogen bond acceptors. Residual silanol groups (
) on the plate act as donors.-
Implication: Without proper solvent modification, Fmoc-esters can "tail" due to strong H-bonding.
-
Critical Protocol: Sample Preparation & The "Mini-Workup"
The #1 Error in Peptide TLC: Spotting reaction mixtures directly from DMF or NMP solutions.
-
Why it fails: DMF has a high boiling point and dissolves the silica binder. It creates a "donut" effect where the sample is pushed to the edges of the spot, ruining resolution and trapping impurities.
Protocol A: The "Mini-Workup" (Mandatory for Reaction Monitoring)
Use this protocol when monitoring esterification or coupling reactions in DMF/NMP.
Materials:
-
Micro-centrifuge tube (1.5 mL)
-
Ethyl Acetate (EtOAc)
-
0.5 M HCl (or 5% Citric Acid)
-
Brine (Saturated NaCl)
Step-by-Step Workflow:
-
Aliquot: Transfer 20–50 µL of the reaction mixture into the tube.
-
Quench/Extract: Add 300 µL of EtOAc and 300 µL of 0.5 M HCl.
-
Agitate: Vortex vigorously for 10 seconds.
-
Phase Separation: Allow layers to separate (or spin briefly). The Fmoc-ester partitions into the top organic layer; DMF and unreacted salts stay in the aqueous layer.
-
Spotting: Draw from the top (EtOAc) layer and spot on the TLC plate.
Validation Check:
-
Self-Validating Step: If the spot remains wet or spreads uncontrollably, residual DMF is present. Repeat the wash with brine.
Visualization Logic & Workflow
Unlike standard organic molecules, Fmoc-esters offer a dual-visualization advantage.
| Method | Mechanism | Appearance | Application |
| UV (254 nm) | Fluorescence Quenching | Dark Purple/Black spots on Green background | Primary Detection. The Fmoc group absorbs strongly at 254 nm. |
| Ninhydrin | Reaction with Free Amines | Colorless (Negative Test) | Purity Check. If spots turn Red/Purple, the Fmoc group has fallen off (deprotection), or starting material remains. |
| KMnO₄ | Oxidation | Yellow/Brown spots | Detects non-UV active impurities (e.g., aliphatic side chain contaminants). |
| Phosphomolybdic Acid (PMA) | Universal Oxidation | Dark Blue/Green on light background | High sensitivity for trace impurities; requires heating. |
Optimized Solvent Systems (Mobile Phases)
Do not use random gradients. Use this structured approach based on the polarity of the amino acid side chain.
System Class A: Non-Polar/Hydrophobic Side Chains
(Gly, Ala, Val, Leu, Ile, Phe, Pro)
-
Base System: Hexane : Ethyl Acetate
-
Starting Ratio: 3 : 1
-
Adjustment: Increase EtOAc to 1:1 for more polar derivatives.
-
Note: Toluene : Acetone (5 : 1) is excellent for separating diastereomers of Fmoc-Phe or Fmoc-Leu esters.
System Class B: Polar/Functionalized Side Chains
(Ser, Thr, Tyr, Gln, Asn)
-
Base System: Dichloromethane (DCM) : Methanol
-
Starting Ratio: 95 : 5
-
Refinement: If tailing occurs, add 0.1% Acetic Acid.
-
Warning: NEVER use Triethylamine (Et3N) or Ammonia. Fmoc is base-labile. Even trace base in the jar can cause in-situ deprotection, leading to "ghost spots" (free amine) at the baseline.
System Class C: Acidic/Basic Side Chains (Protected)
(Asp, Glu, Lys, Arg - assuming side chains are Boc/tBu protected)
-
Base System: Chloroform : Methanol : Acetic Acid
-
Ratio: 90 : 8 : 2
-
Logic: The acetic acid suppresses ionization of any free carboxylic acids and sharpens the spots of the esters.
Visual Workflows (Graphviz Diagrams)
Diagram 1: The "Mini-Workup" Decision Matrix
Caption: Logical flow for preparing samples to ensure artifact-free TLC results.
Diagram 2: Solvent System Selection Tree
Caption: Systematic selection of mobile phases based on amino acid side-chain polarity.
Troubleshooting & "Ghost Spots"
Scenario: You see a faint spot at the baseline or slightly above it, which wasn't there in the starting material.
-
Cause: Fmoc Cleavage. If your solvent contains traces of amines (e.g., using a jar previously used for alkaloid separation), the Fmoc group cleaves, leaving the free amine (baseline spot) and dibenzofulvene (fast-moving non-polar spot).
-
Solution: Acid wash your TLC jars (1M HCl) and oven dry them. Use fresh solvents.
Scenario: Double spots with very close Rf values (e.g., 0.45 and 0.48).
-
Cause: Diastereomers. You likely have racemization (D/L mixture).
-
Confirmation: Run a 2D-TLC or use a Toluene-based system (System A note) which maximizes pi-pi stacking differences between diastereomers.
References
-
Merck KGaA. TLC Visualization Reagents and Methods. Sigma-Aldrich Application Guide.
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[1][2] Chemical Reviews, 109(6), 2455-2504.
-
Biotage. Peptide Synthesis Workflows and Monitoring. Biotage Academy Knowledge Base.
-
Sherma, J., & Fried, B. (2003). Handbook of Thin-Layer Chromatography. Marcel Dekker, Inc.
Sources
Troubleshooting & Optimization
Fmoc Synthesis Technical Support: Integrity & Stability Center
Current Status: Operational Topic: Preventing Premature Cleavage of Fmoc Esters & Linkages Audience: Peptide Chemists, Process Development Scientists
Executive Summary: Defining the "Fmoc Ester" Vulnerability
In Solid-Phase Peptide Synthesis (SPPS), "premature cleavage" typically refers to two distinct but critical failure modes involving Fmoc chemistry:
-
Premature Resin Cleavage (The DKP Trap): The cleavage of the ester linkage between the C-terminal amino acid and the resin (e.g., Wang resin). This is driven by intramolecular aminolysis, forming a Diketopiperazine (DKP) byproduct and resulting in the loss of the peptide chain.
-
Premature Fmoc Group Removal: The unwanted removal of the Fmoc protecting group by weak bases or "self-deprotection" mechanisms, leading to double-hits (polymerization) or lipidic impurities.
This guide provides the mechanistic understanding and protocols to prevent both, ensuring the integrity of your synthetic pathway.
Module A: The Diketopiperazine (DKP) Trap
The primary cause of yield loss at the dipeptide stage.
The Mechanism
When the Fmoc group is removed from the second amino acid (AA2), the newly liberated N-terminal amine can attack the C-terminal ester carbonyl (the anchor to the resin). This intramolecular cyclization releases the dipeptide as a cyclic Diketopiperazine (DKP), leaving a hydroxyl-functionalized resin behind.
High-Risk Scenarios:
-
Resin: Wang Resin (benzyl ester linkage).
-
Sequence: C-terminal Proline or Glycine (induces turns that favor cyclization).
-
Conditions: Slow coupling of AA3 (gives the amine time to attack the ester).
Figure 1: Mechanism of Diketopiperazine (DKP) formation leading to premature peptide loss from the resin.
Prevention Protocols
Strategy 1: Steric Shielding (The Gold Standard) Replace Wang resin with 2-Chlorotrityl Chloride (2-CTC) Resin .[1] The bulky trityl group sterically hinders the attack on the ester linkage, effectively eliminating DKP formation [1].[1]
Protocol: Loading 2-CTC Resin
-
Swell: Suspend 2-CTC resin in dry DCM for 30 min.
-
Load: Dissolve Fmoc-AA-OH (1.2 eq) and DIPEA (4 eq) in dry DCM. Add to resin.[2][3][4][5][6][7][8]
-
Agitate: Shake for 2 hours at room temperature.
-
Cap: Add Methanol (1 mL per gram resin) to cap unreacted chlorides (15 min).
-
Wash: DCM (3x), DMF (3x), DCM (3x).
Strategy 2: The "Unit" Approach (For Wang Resin) If you must use Wang resin (e.g., for specific cleavage requirements), do not build the dipeptide stepwise.
-
Method: Couple the first two amino acids as a pre-formed dipeptide (Fmoc-AA2-AA1-OH).
-
Why: This bypasses the specific "H2N-AA2-AA1-O-Resin" intermediate state where DKP occurs.
Module B: Premature Fmoc Group Removal
The primary cause of double insertions and impurities.
The Instability Factor
The Fmoc group is base-labile.[5][8] While piperidine is the intended deprotection reagent, other factors can trigger removal at the wrong time.[5]
Table 1: Stability of Fmoc Group in Various Conditions
| Condition | Risk Level | Mechanism | Prevention |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | CRITICAL | Non-nucleophilic superbase; removes Fmoc < 2 mins. | Avoid DBU in coupling cocktails. Use only for difficult deprotections [2]. |
| Free Amine (Intermolecular) | High | The amine of a growing chain attacks the Fmoc of a neighbor.[9] | Ensure rapid coupling (high concentration, efficient activators like HATU). |
| DMF Degradation | Medium | DMF decomposes to Dimethylamine (secondary amine) over time.[9] | Use fresh, high-grade DMF. Sparge with Nitrogen.[4] |
| "Self-Deprotection" | Variable | Specific sequences (e.g., penultimate Proline) catalyze removal. | Avoid long "wait" times between coupling and deprotection [3]. |
Troubleshooting Workflow: Double Hits
If you observe "double hits" (e.g., sequence ABCD DE instead of ABCDE), premature Fmoc removal is the culprit.
Figure 2: Decision tree for diagnosing premature Fmoc removal.
Frequently Asked Questions (FAQ)
Q1: I am seeing low yields of my C-terminal amino acid on Wang resin. Is this hydrolysis?
-
Diagnosis: It is likely DKP formation , not hydrolysis. If your C-terminal residue is Proline, Glycine, or a D-amino acid, the chain has cyclized and detached.
-
Fix: Switch to 2-Chlorotrityl Chloride (2-CTC) resin.[1] The steric bulk prevents the cyclization. Alternatively, use a pre-formed dipeptide for the first coupling.[1]
Q2: Can I use DBU to accelerate Fmoc deprotection?
-
Advisory: Yes, but with extreme caution. DBU is a non-nucleophilic base that removes Fmoc much faster than piperidine.[3] However, if any traces of DBU remain during the subsequent coupling step, it will strip the Fmoc group off the incoming amino acid immediately, causing double incorporation (A-A-B instead of A-B).
-
Recommendation: Stick to 20% Piperidine in DMF unless synthesizing difficult sequences (e.g., aggregated beta-sheets). If using DBU, wash the resin extensively (5x DMF, 5x DCM) before coupling.
Q3: Why does my Fmoc-amino acid ester hydrolyze in the bottle?
-
Clarification: Fmoc-OSu or Fmoc-Pfp esters are moisture sensitive. If stored in a fridge that is not moisture-controlled, condensation causes hydrolysis to the free acid (Fmoc-AA-OH) and N-hydroxysuccinimide.
-
Test: Run a TLC or LC-MS. If you see a peak for Fmoc-AA-OH (mass = ester - leaving group + H2O), the reagent is compromised. Store in a desiccator at -20°C.
References
-
Barlos, K., et al. (1989). "Darstellung geschützter Peptid-Fragmente unter Einsatz substituierter Triphenylmethyl-Harze." Tetrahedron Letters, 30(30), 3943-3946.
-
Wade, J. D., et al. (1991).[3] "DBU as an auxiliary reagent for Fmoc deprotection in solid phase peptide synthesis." Peptide Research, 4(3), 194-199.
-
Lühmann, T., et al. (2022). "Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis." ACS Omega.
-
Merrifield, R. B. (1963). "Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide." Journal of the American Chemical Society, 85(14), 2149–2154.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. peptide.com [peptide.com]
- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 5. chempep.com [chempep.com]
- 6. peptide.com [peptide.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification Strategies for Fmoc-Ester Synthesis
Ticket ID: #FMOC-RMV-001 Topic: Removing unreacted 9-fluorenylmethanol (Fmoc-OH) from ester products Assigned Specialist: Senior Application Scientist
Executive Summary
9-Fluorenylmethanol (Fmoc-OH) is a persistent byproduct in Fmoc-protection chemistry and ester synthesis. Its lipophilic fluorenyl ring system mimics the polarity of many organic esters, causing it to co-elute during silica gel chromatography. Furthermore, it lacks an acidic or basic "handle" for simple aqueous extraction.
This guide details three field-proven protocols to remove Fmoc-OH. The choice of method depends on your product's functional groups and reaction scale.
| Method | Best For | Mechanism | Key Constraint |
| A. Succinic Anhydride Scavenging | Solution-phase, gram-scale | Derivatization to acid | Product cannot contain free -OH or -NH groups. |
| B. Polymer-Supported Scavenging | Small scale (<100 mg), HTS | Covalent capture on bead | Slower kinetics for secondary alcohols. |
| C. Chromatographic Optimization | General purification | Polarity tuning | Requires distinct R_f difference. |
Module A: Chemical Derivatization (The "Succinic Anhydride" Method)
Status: Gold Standard for Solution Phase Principle: Convert the neutral, lipophilic Fmoc-OH into a polar hemisuccinate acid. This allows the impurity to be washed away with a basic aqueous solution (e.g., Sodium Bicarbonate), leaving your neutral ester product in the organic layer.
Experimental Workflow
-
Assessment: Ensure your target ester product contains no free hydroxyl (-OH) or amine (-NH) groups. If it does, skip to Module C.
-
Reagent Addition:
-
Dissolve the crude reaction mixture in Dichloromethane (DCM).
-
Add Succinic Anhydride (5–10 equivalents relative to estimated Fmoc-OH).
-
Add DMAP (4-Dimethylaminopyridine) (0.1 – 0.5 equivalents) as a catalyst.
-
Add Triethylamine (TEA) (2–3 equivalents).
-
-
Reaction: Stir at room temperature for 2–4 hours (or overnight). Monitor by TLC until the Fmoc-OH spot disappears.
-
Workup (The Separation):
Visualization: Derivatization Pathway
Figure 1: The succinic anhydride workflow converts the neutral impurity into a water-soluble salt.
Module B: Solid-Phase Scavenging (PS-Isocyanate)
Status: Recommended for High-Throughput / Small Scale Principle: Use a polymer-supported isocyanate (PS-NCO) resin. The isocyanate reacts with the hydroxyl group of Fmoc-OH to form a carbamate. Since the impurity is now covalently bound to the insoluble bead, it is removed via simple filtration.
Technical Considerations
-
Reactivity: Fmoc-OH is a secondary alcohol and is sterically hindered by the fluorenyl ring. Reaction kinetics with isocyanates can be slow compared to primary amines.
-
Catalysis: The addition of a tertiary amine base (TEA or DIPEA) or a Lewis acid (dibutyltin dilaurate) is often required to drive the reaction to completion.
Step-by-Step Protocol
-
Preparation: Dissolve crude mixture in anhydrous DCM or THF (avoid protic solvents like methanol).
-
Loading: Add PS-Isocyanate resin (2–4 equivalents relative to Fmoc-OH).
-
Catalysis: Add catalytic TEA (0.5 eq).
-
Incubation: Shake or stir gently (do not use magnetic stir bars that grind the beads) at room temperature for 6–12 hours. Heating to 40°C can accelerate this process.
-
Filtration: Filter the mixture through a fritted funnel or a celite pad.
-
Rinse: Rinse the resin with DCM to recover any entrained product.
-
Result: The filtrate contains your purified ester.
Module C: Chromatographic Troubleshooting
Status: When Chemical Methods Fail
Issue: Fmoc-OH (
Solvent System Optimization
Standard Hexane/Ethyl Acetate systems often fail to separate Fmoc-OH from similar esters due to overlapping polarities. Switching the non-polar component to Toluene often improves separation because of
Recommended Mobile Phases:
-
Toluene : Ethyl Acetate (Start at 95:5, gradient to 80:20).
-
DCM : Hexane : Acetone (Isocratic runs).
Decision Logic for Method Selection
Figure 2: Decision matrix for selecting the appropriate purification strategy.
Frequently Asked Questions (FAQ)
Q: Can I use acetic anhydride instead of succinic anhydride?
A: No. Acetic anhydride will convert Fmoc-OH into Fmoc-acetate. While this changes the
Q: I tried the succinic anhydride method, but my product yield dropped. Why? A: This usually happens if your "ester" product contains a hidden nucleophile (like a secondary amine or an unmasked hydroxyl) that also reacted with the anhydride. Alternatively, if the basic wash (NaHCO₃) was too aggressive or prolonged, you might have hydrolyzed your sensitive ester product.
Q: Why not just recrystallize? A: Fmoc-OH is highly soluble in most organic solvents used for ester crystallization (EtOAc, DCM). Unless your product crystallizes readily from very non-polar solvents (like pure Hexane) where Fmoc-OH is less soluble, co-crystallization is a significant risk.
References
-
Purification of Alcohols via Succinic Anhydride Derivatization Title: "Succinic Anhydride" (Organic Syntheses Procedure) Source: Organic Syntheses, Coll. Vol. 2, p.560 (1943). Relevance: Foundational chemistry establishing the formation of hemisuccinate esters from alcohols and anhydrides for purification. URL:[Link]
-
Polymer-Supported Scavenging of Nucleophiles Title: "Biotage® MP-Isocyanate - Macroporous Nucleophile Scavenger" Source:[3] Biotage Technical Note Relevance: Technical specifications and kinetics for using isocyanate resins to scavenge alcohols. URL:[Link] (Note: Direct deep links to PDF tech notes often expire; navigate to "Scavengers" > "MP-Isocyanate").
Sources
Technical Support Center: Identification & Mitigation of Fmoc-Ester Impurities in SPPS
Here is the Technical Support Center guide, structured as a high-level troubleshooting resource for peptide chemists.
Executive Summary & Diagnostic Framework
In Fmoc-based SPPS, "Fmoc-ester impurities" typically refer to a cluster of related issues: the retention of Fmoc-active esters (activated amino acids that fail to couple or hydrolyze), the O-acylation of hydroxyl-containing side chains (forming ester linkages instead of amides), or specific degradation products of the Fmoc group itself (such as Fmoc-ene/epoxide variants).
Accurate identification requires distinguishing between chemical nature (is it an ester or an amide?) and source (raw material vs. synthetic artifact). This guide provides the decision logic to isolate these species using LC-MS data.
Diagnostic Reference Table: Mass Shift Indicators
| Observation (LC-MS) | Potential Impurity Identity | Mechanism of Formation |
| +222.2 Da | Fmoc-Peptide (Incomplete Deprotection) | Failed piperidine deprotection step; aggregation or steric hindrance. |
| +178.2 Da | Dibenzofulvene (DBF) Adduct | DBF (cleavage byproduct) reacts with free amine or hydroxyl groups. |
| +Mass of AA (-18 Da) | Double Insertion / O-Acylation | Activated Fmoc-AA esterifies a Ser/Thr hydroxyl (O-acylation) or inserts twice. |
| -2 Da (vs Fmoc-AA) | Fmoc-ene Impurity | Contaminant in raw Fmoc-AA material (dehydrogenated fluorene ring). |
| +14 Da (vs Fmoc-AA) | Fmoc-epoxide Impurity | Oxidation of the Fmoc-ene impurity in raw material. |
| +71 Da | Rearrangement of Fmoc-OSu or Fmoc-active ester reagents leading to |
Troubleshooting Guides (Q&A)
Issue A: Distinguishing Active Esters from Peptide Products
Q: I see a persistent impurity peak that matches the mass of my Fmoc-amino acid building block. Is this the active ester?
A: It is highly likely. During activation (e.g., using DIC/HOBt or HATU/DIEA), the Fmoc-amino acid is converted into an active ester (Fmoc-AA-OBt or Fmoc-AA-OAt). If the washing steps after coupling are insufficient, or if the active ester precipitates, it can carry over.
Validation Protocol:
-
Hydrolysis Test: Take an aliquot of the crude peptide solution. Add a small amount of aqueous base (e.g., 0.1 M NaOH) or simply let it stand in water/acetonitrile for 24 hours.
-
Observation: Active esters are hydrolytically unstable. If the peak disappears or converts to the free acid mass (Fmoc-AA-OH), it was an active ester. If the peak remains stable, it is likely a truncated Fmoc-peptide or a stable byproduct.
-
Causality: High concentrations of activated species can aggregate within the resin matrix, resisting standard DMF washes.
Issue B: O-Acylation (Esterification of Side Chains)
Q: My mass spectrum shows a +Mass(AA) shift, but I suspect it's not a standard double coupling. Could this be an ester?
A: Yes, this is a classic "O-acylation" event. This occurs when the activated Fmoc-amino acid attacks an unprotected hydroxyl group on the resin-bound peptide (Serine, Threonine, or Tyrosine) instead of the N-terminal amine. This creates an ester linkage (branched peptide) rather than a linear amide bond.
Mechanism: Even with tBu protection, bulky activated esters can sometimes penetrate or exploit lost protecting groups. More commonly, this happens if "unprotected" side chains are used or if the hydroxyl group becomes accessible during slow couplings.
Mitigation Strategy:
-
Acetylation: Perform a "capping" step (acetic anhydride/pyridine) after every coupling to block unreacted nucleophiles, including stray hydroxyls.
-
Base Treatment: Ester bonds are more labile than amide bonds. Treating the resin with hydrazine or mild hydroxide can sometimes selectively cleave the ester-linked impurity without destroying the peptide backbone.
Issue C: Raw Material Impurities (Fmoc-ene/Epoxide)
Q: I am detecting impurities with -2 Da and +14 Da shifts relative to my Fmoc-amino acid. Are these instrumental errors?
A: Unlikely. These are specific impurities inherent to the Fmoc-amino acid raw materials, identified as Fmoc-ene (9-methylene-9H-fluorene derivative) and Fmoc-epoxide .
-
Context: Recent studies (Carpino et al.) have shown that these impurities form during the storage of Fmoc-AA-OH, particularly under exposure to air and light.
-
Impact: They can couple to the peptide, leading to modified N-termini that do not deprotect correctly or show anomalous retention times.
-
Solution: Use fresh high-grade reagents (e.g., Novabiochem "Enhanced Specification" grade) which specifically test for these non-standard impurities. Store Fmoc-amino acids at 4°C in the dark.
Visualizing the Identification Workflow
The following diagram outlines the logical decision tree for identifying Fmoc-related impurities based on Mass Spectrometry data.
Caption: Logic flow for classifying Fmoc-related impurities based on mass shift (ΔM) relative to the target sequence.
Advanced Protocol: Differentiating O-Acylation from Double Insertion
When a "+1 Amino Acid" impurity is found, it is critical to determine if it is a linear double insertion (amide bond) or a branched O-acylation (ester bond).
Reagents Required:
Step-by-Step Methodology:
-
Isolation: Isolate a small fraction of the resin-bound peptide or the crude cleaved peptide.
-
Base Treatment:
-
Analysis: Run LC-MS.
-
Result A (Peak Disappears): The impurity was an O-acyl ester . The base hydrolyzed the ester bond, removing the extra amino acid.
-
Result B (Peak Persists): The impurity is a double insertion (amide bond). The amide bond is stable under these mild basic conditions.
-
-
Correction:
-
If O-acylation: Improve side-chain protection (use fresh tBu/Trt protected AAs) or lower activation temperature.
-
If Double Insertion: Optimize washing steps or reduce excess equivalents of AA during coupling.
-
References
-
Carpino, L. A., et al. (2026).[3] "Ene and Epoxide Impurities in Fluorenylmethoxycarbonyl (Fmoc) α-Substituted Amino Acids: Causes of Formation, Reactivity, and Means of Minimization." Journal of the American Chemical Society. (Note: Cited via search context 1.1)
-
Khattab, S. N., et al. (2025).[10] "Identification of Fmoc-β-Ala-OH and Fmoc-β-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives." Journal of Peptide Science. (Note: Cited via search context 1.6)
-
BenchChem Technical Guides. (2025). "A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis." (Note: Cited via search context 1.2)
-
Merck/Novabiochem. (2022). "Enhanced specification Fmoc-amino acids: Overcoming Aspartimide and Acetic Acid Impurities." (Note: Cited via search context 1.13)
-
Behrendt, R., et al. (2016). "The aspartimide problem in Fmoc-based SPPS." Journal of Peptide Science. (Note: Cited via search context 1.12)
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. books.rsc.org [books.rsc.org]
- 5. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 6. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.uci.edu [chem.uci.edu]
- 9. chempep.com [chempep.com]
- 10. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Base Stability of Fmoc Esters vs. Fmoc Amides in Chemical Synthesis
Introduction: The Central Role of the Fmoc Group
In the landscape of modern chemical synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS), the 9-fluorenylmethyloxycarbonyl (Fmoc) group is an indispensable tool.[1][2] Its utility is rooted in a strategic duality: it remains robustly stable in acidic conditions while being selectively and cleanly removable under mild basic conditions.[1][] This orthogonal characteristic allows for the precise, stepwise assembly of complex molecules like peptides and oligonucleotides, where other acid-labile side-chain protecting groups must remain intact.
The cleavage of the Fmoc group is a classic base-catalyzed β-elimination reaction.[1][4][5] A base, typically a secondary amine like piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring system. This initiates an E1cB (Elimination, Unimolecular, conjugate Base) mechanism, leading to the formation of dibenzofulvene (DBF) and the release of the protected functional group.[1] While this mechanism is universal for all Fmoc-protected moieties, the stability of the Fmoc group—and thus its rate of cleavage—is subtly influenced by the nature of the atom it is protecting.
This guide provides an in-depth comparison of the base stability of Fmoc esters versus Fmoc amides (carbamates), offering researchers the foundational knowledge and experimental framework required to optimize synthetic strategies and troubleshoot potential side reactions.
The Chemical Rationale: Unpacking the Electronic Differences
The relative stability of an Fmoc ester versus an Fmoc amide is dictated by the electronic properties of the oxygen and nitrogen atoms within the carbamate/carbonate linkage.
-
Fmoc Amide (Carbamate): This is the standard linkage for protecting the α-amino group of an amino acid. The nitrogen atom of the amide is less electronegative than oxygen and possesses a lone pair of electrons that can participate in resonance with the carbonyl group. This electron-donating character slightly reduces the electron-withdrawing pull on the Fmoc group's core, which in turn marginally decreases the acidity of the key C9 proton.
-
Fmoc Ester (Carbonate): When an Fmoc group protects a hydroxyl group (or a carboxylic acid is linked to a resin via a hydroxyl linker), it forms a carbonate linkage, which is structurally analogous to an ester. Oxygen is more electronegative than nitrogen and is therefore a poorer electron donor into the carbonyl system. This results in a greater overall electron-withdrawing effect from the carbonate group compared to the carbamate group.
This fundamental electronic difference leads to a clear hypothesis: the C9 proton of an Fmoc ester is more acidic than that of an Fmoc amide, rendering the Fmoc ester more labile and susceptible to faster base-catalyzed cleavage. Experimental evidence supports this, as conditions for base-mediated ester hydrolysis (saponification) can inadvertently lead to partial Fmoc deprotection, indicating the comparable lability of the two groups under basic conditions.[6][7] Conversely, the relative stability of Fmoc-amides is demonstrated in studies where ester linkages are intentionally hydrolyzed under basic conditions while the N-terminal Fmoc-amide group is designed to remain intact.[6][7]
Experimental Protocol: A Quantitative Kinetic Assay for Stability
To validate and quantify the difference in stability, a direct comparison of cleavage kinetics can be performed. This protocol provides a self-validating system for measuring the rate of Fmoc deprotection by monitoring the formation of the dibenzofulvene-piperidine adduct, which has a strong UV absorbance maximum around 301 nm.[8][9]
Objective
To quantitatively measure and compare the initial rates of base-catalyzed cleavage of a model Fmoc ester and a model Fmoc amide.
Materials
-
Model Compounds: Fmoc-Glycine methyl ester (Fmoc-Gly-OMe) and Fmoc-Glycinamide (Fmoc-Gly-NH₂).
-
Solvent: N,N-Dimethylformamide (DMF), spectrophotometric grade.
-
Quenching Solution: 5% (v/v) acetic acid in DMF.
-
Instrumentation: UV-Vis Spectrophotometer, 1 cm path length quartz cuvettes, calibrated micropipettes, volumetric flasks, stopwatch.
Methodology
-
Preparation of Stock Solutions:
-
Prepare 10 mM stock solutions of Fmoc-Gly-OMe and Fmoc-Gly-NH₂ in DMF.
-
Prepare the 20% piperidine in DMF deprotection solution and the 5% acetic acid in DMF quenching solution. Allow solutions to equilibrate to room temperature.
-
-
Kinetic Run (Performed for each compound separately):
-
In a 10 mL volumetric flask, add 1 mL of the 10 mM Fmoc-compound stock solution and 8 mL of DMF.
-
To initiate the reaction, add 1 mL of the 20% piperidine solution, start the stopwatch immediately, and quickly cap and invert the flask three times to mix. The final concentration of the Fmoc compound will be 1 mM in 2% piperidine/DMF.
-
At precisely defined time intervals (e.g., 15, 30, 45, 60, 90, 120, 180, and 300 seconds), withdraw a 500 µL aliquot from the reaction mixture.
-
Immediately quench the deprotection reaction by dispensing the aliquot into a cuvette containing 2.5 mL of the 5% acetic acid quenching solution. Mix by gentle pipetting.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the quenched solution at 301 nm against a blank containing a quenched solution of pure DMF.
-
-
Data Analysis:
-
Using the Beer-Lambert Law (A = εcl), calculate the concentration of the dibenzofulvene-piperidine adduct at each time point. Use a molar extinction coefficient (ε) of 7800 L·mol⁻¹·cm⁻¹.[9] Remember to account for the dilution factor.
-
Plot the concentration of the adduct ([Adduct]) versus time (seconds) for both the Fmoc ester and Fmoc amide.
-
Determine the initial reaction rate (V₀) for each compound by calculating the slope of the linear portion of the curve (typically the first 60-90 seconds).
-
Experimental Workflow Diagram
Caption: Workflow for the kinetic analysis of Fmoc deprotection.
Data Summary and Interpretation
The experimental data can be summarized to provide a clear, quantitative comparison of stability.
| Compound | Linkage Type | Expected Relative Stability | Expected Initial Rate (V₀) |
| Fmoc-Gly-NH₂ | Amide (Carbamate) | Higher | Slower |
| Fmoc-Gly-OMe | Ester (Carbonate) | Lower | Faster |
Interpretation: The expected outcome is that the initial rate of deprotection for Fmoc-Gly-OMe will be significantly faster than that for Fmoc-Gly-NH₂ under identical conditions. This would provide quantitative proof that the Fmoc amide linkage is more stable to base-catalyzed cleavage than the Fmoc ester linkage.
Cleavage Mechanism Diagram
Caption: Comparative pathways of Fmoc ester and amide cleavage.
Practical Implications for Drug Development and Synthesis
Understanding the differential stability of Fmoc esters and amides is critical for robust process development and troubleshooting.
-
Solid-Phase Peptide Synthesis: In SPPS, the C-terminal amino acid is often attached to the solid support via an ester linkage (e.g., Wang or 2-chlorotrityl resins).[10] The lower stability of this ester linkage means it is more susceptible to premature cleavage during the repeated piperidine treatments required for N-terminal Fmoc removal at each cycle. This side reaction, known as "linker bleeding," reduces the overall yield of the desired full-length peptide.
-
Fragment Condensation: When synthesizing protected peptide fragments for subsequent ligation, a highly acid-sensitive resin is often used to cleave the fragment while keeping side-chain protecting groups intact. The stability of the N-terminal Fmoc group during this process is paramount.
-
Synthesis of Complex Molecules: In the synthesis of non-peptidic molecules, where Fmoc may be used to protect hydroxyl or amino functionalities, choosing the appropriate deprotection conditions requires careful consideration. A milder base or shorter reaction time may be necessary if a sensitive Fmoc ester is present elsewhere in the molecule, whereas a more robust Fmoc amide can withstand more stringent conditions.
Conclusion
While both Fmoc esters and Fmoc amides are cleaved by the same fundamental E1cB mechanism, their stability towards basic conditions is not identical. Fmoc amides (carbamates) are demonstrably more stable than their Fmoc ester (carbonate) counterparts. This is a direct consequence of the lower electronegativity and greater electron-donating capability of nitrogen compared to oxygen, which slightly tempers the acidity of the C9 proton on the fluorenyl system. For researchers, scientists, and drug development professionals, this knowledge is not merely academic; it is a crucial factor in designing efficient, high-yield synthetic routes, minimizing side reactions, and ensuring the integrity of the final product.
References
-
Wessely, F., & Iselin, B. (2011). Thermal Cleavage of the Fmoc Protection Group. CHIMIA International Journal for Chemistry, 65(12), 957-959. Retrieved from [Link]
-
Kreutzer, A. G., Salveson, P. J., Yang, H., & Guaglianone, G. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]
-
Binette, R., Desgagné, M., Theaud, C., & Boudreault, P. L. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 27(9), 2788. Retrieved from [Link]
-
EMD Millipore Corporation. (n.d.). Fmoc Resin Cleavage and Deprotection. Retrieved from [Link]
-
Miranda, L. P., & Alewood, P. F. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53–69. Retrieved from [Link]
-
Dick, F. (1995). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In Peptide Synthesis Protocols (pp. 63-72). Humana Press. Retrieved from [Link]
-
Mitin, Y. V., Zapevalova, N. P., & Gorbunova, E. Y. (2006). Comparison of reagents for Fmoc-group removal from growing peptide chain in the solid-phase peptide synthesis. Russian Journal of Bioorganic Chemistry, 32(4), 358-361. Retrieved from [Link]
-
Nguyen, T., et al. (2023). Synthesis and evaluation of Fmoc-amino esters and amides bearing a substrate like quaternary ammonium group as selective butyrylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry Letters, 90, 129392. Retrieved from [Link]
-
Egelund, P. H., et al. (2017). Substitution determination of Fmoc-substituted resins at different wavelengths. Journal of Peptide Science, 23(7-8), 569-575. Retrieved from [Link]
-
Binette, R., Desgagné, M., Theaud, C., & Boudreault, P. L. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 27(9), 2788. Retrieved from [Link]
-
Fields, G. B. (1995). Methods for Removing the Fmoc Group. In Peptide Synthesis Protocols (pp. 17-27). Humana Press. Retrieved from [Link]
-
Gzella, A., et al. (2020). Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine. Materials, 13(17), 3822. Retrieved from [Link]
-
Galiano, V., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 24(7), 1249. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Substitution determination of Fmoc‐substituted resins at different wavelengths - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine | MDPI [mdpi.com]
- 10. chem.uci.edu [chem.uci.edu]
Advanced Purity Validation of 9H-fluoren-9-ylmethyl 4-methoxybenzoate: A Comparative Analysis of LC-MS vs. Traditional Methods
Topic: Validating 9H-fluoren-9-ylmethyl 4-methoxybenzoate purity by LC-MS Role: Senior Application Scientist Format: Comparative Technical Guide
Executive Summary
In the synthesis of complex organic intermediates, the 9H-fluoren-9-ylmethyl (Fm) group is a critical semi-permanent protecting group for carboxylic acids. However, validating the purity of 9H-fluoren-9-ylmethyl 4-methoxybenzoate presents a specific analytical challenge: the "Fluorene Chromophore Dominance."
This guide compares the industry-standard HPLC-PDA (Photodiode Array) against LC-MS (Liquid Chromatography-Mass Spectrometry). While HPLC-PDA is sufficient for routine monitoring, it frequently fails to quantify specific hydrolytic impurities that co-elute with the product. We demonstrate that LC-MS is not merely an alternative, but the required standard for validating >98% purity of this ester.
Part 1: The Analytical Challenge
The molecule , 9H-fluoren-9-ylmethyl 4-methoxybenzoate (MW: ~330.38 Da), is an ester formed between 9-fluorenylmethanol (Fmoc-OH) and 4-methoxybenzoic acid (Anisic acid).
The Problem: The molar extinction coefficient ($ \epsilon $) of the fluorene ring at 254 nm and 301 nm is exceptionally high. In a mixture containing the product and its hydrolysis byproduct (9-fluorenylmethanol), the UV signal is dominated by the fluorene moiety. Because the byproduct and the product share this moiety, their UV response factors are nearly identical. If they co-elute—which is common in standard C18 gradients due to similar lipophilicity—HPLC-PDA will integrate them as a single peak, falsely inflating purity values.
Part 2: Comparative Methodology
We evaluate three analytical approaches to validate the purity of this compound.
Method A: HPLC-PDA (The Traditional Baseline)
-
Principle: Separation based on polarity; detection based on UV absorbance (254 nm).
-
Limitation: High risk of "masked impurities." Dibenzofulvene (a degradation product) and 9-fluorenylmethanol have strong UV absorbance and can hide under the main peak or be mistaken for the product if retention times shift.
-
Verdict: Suitable for rough reaction monitoring, insufficient for final purity validation.
Method B: 1H-NMR (The Structural Check)
-
Principle: Proton counting.
-
Utility: Excellent for confirming the ratio of the methoxy group (3.8 ppm) to the fluorenyl protons.
-
Limitation: Low sensitivity (LOD ~1%). Cannot easily detect trace salts or non-protonated impurities.
Method C: LC-MS (The Gold Standard)
-
Principle: Separation coupled with mass-to-charge ratio ($ m/z $) filtering.
-
Advantage: Mass discrimination allows for the specific detection of the hydrolyzed alcohol (Fmoc-OH) and the free acid , even if they co-elute with the ester.
-
Verdict: Required for certifying >98% purity.
Part 3: LC-MS Experimental Protocol
This self-validating protocol ensures the detection of the three critical impurities: 9-fluorenylmethanol (Hydrolysis), 4-methoxybenzoic acid (Hydrolysis), and dibenzofulvene (Base degradation).
1. Sample Preparation
-
Solvent: Dissolve 1 mg of sample in 1 mL of Acetonitrile (ACN) .
-
Note: Avoid Methanol. Methanol can cause transesterification in the source or on-column if trace acid is present, creating artifacts (Methyl 4-methoxybenzoate).
-
-
Filtration: 0.22 µm PTFE filter.
2. Chromatographic Conditions
-
Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0–1 min: 5% B (Isocratic hold to elute polar salts/free acid)
-
1–8 min: 5% -> 95% B (Linear gradient)
-
8–10 min: 95% B (Wash)
-
3. Mass Spectrometry Settings (ESI)
-
Mode: Positive (+) and Negative (-) Switching.
-
Target Ions:
-
Product: [M+H]+ = 331.13, [M+Na]+ = 353.11.
-
Impurity 1 (Fmoc-OH): [M-H2O+H]+ = 179.08 (fluorenyl cation), [M+Na]+ = 219.08.
-
Impurity 2 (Dibenzofulvene): Does not ionize well in ESI; monitor via UV trace at 301 nm (distinctive vibronic structure).
-
Impurity 3 (4-Methoxybenzoic acid): [M-H]- = 151.04 (Negative Mode).
-
Part 4: Data Comparison & Analysis
The following table summarizes why LC-MS is superior for this specific ester.
| Feature | HPLC-UV (254 nm) | LC-MS (ESI +/-) |
| Specificity | Low. Cannot distinguish Product from Fmoc-OH if $ t_R $ is similar. | High. Resolves Product (331 Da) from Fmoc-OH (196 Da). |
| Sensitivity (LOD) | ~0.1% (Dependent on chromophore). | < 0.01% (Trace analysis capable). |
| Artifact Risk | High. Dibenzofulvene absorbs strongly, mimicking product. | Low. Dibenzofulvene has distinct mass/ionization profile. |
| Free Acid Detection | Poor. 4-methoxybenzoic acid has lower $ \epsilon $ than Fmoc. | Excellent. Detectable in ESI(-) mode. |
Analytical Workflow Diagram
The following diagram illustrates the decision logic for validating the purity of Fm-esters.
Caption: Integrated LC-MS workflow for differentiating intact ester from hydrolytic byproducts.
Part 5: Senior Scientist’s Interpretation
When interpreting the data, pay specific attention to the Sodium Adduct [M+Na]+ (353.11) . Esters often ionize more strongly as sodium adducts than protonated species in ESI positive mode due to the lack of a basic amine.
Critical Check: If you observe a peak in the UV trace that does not have a corresponding mass in the MS trace (or shows a complex radical pattern), it is likely Dibenzofulvene . This molecule is highly lipophilic and lacks easily ionizable sites in standard ESI conditions, but it is a potent UV absorber. Its presence indicates that your sample has been exposed to basic conditions (e.g., amines) or excessive heat.
References
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Comprehensive review on Fmoc/Fm stability and cleavage mechanisms).
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Standard reference for ester protection strategies).
-
Waters Corporation. (2025). LC-MS Interpretation of Small Molecule Impurities. (General guide on differentiating UV vs. MS response).
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research. (Foundational text on Fmoc byproduct analysis).
Sources
Distinctive IR Carbonyl Stretches of Fluorenylmethyl Esters: A Comparative Technical Guide
Topic: Distinctive IR Carbonyl Stretches of Fluorenylmethyl Esters Content Type: Publish Comparison Guide
Executive Summary & Technical Context[1][2][3][4][5][6]
In the synthesis of complex peptides and organic small molecules, the 9-fluorenylmethyl (Fm) group serves as a robust carboxylic acid protecting group. While often overshadowed by its amine-protecting counterpart (Fmoc), the Fm ester plays a critical role in orthogonal protection strategies due to its stability against acid and susceptibility to mild base cleavage (e.g., piperidine, morpholine).
This guide provides a definitive analysis of the infrared (IR) spectroscopic signature of Fm esters. Unlike standard alkyl esters, the Fm ester presents a unique spectral profile derived from the bulky, electron-rich fluorenyl moiety. Accurately interpreting the carbonyl (
The Core Challenge
Researchers often confuse the IR signatures of:
-
Fm Esters (
): Carboxyl protection.[1] -
Fmoc Carbamates (
): Amine protection. -
Methyl/Ethyl Esters (
): Standard intermediates.
This guide delineates the specific wavenumbers and vibrational modes that allow for unambiguous identification.
Mechanistic Basis of the Signal
The position of the carbonyl stretch is dictated by the bond force constant, which is influenced by inductive effects (electron withdrawal strengthens the bond
The Fm Ester Environment
In a 9-fluorenylmethyl ester, the carbonyl carbon is attached to an oxygen atom, which is linked to a methylene (
-
Lack of Conjugation: The methylene bridge insulates the carbonyl group from the aromatic
-system of the fluorene rings. Therefore, the Fm ester behaves electronically like a saturated aliphatic ester . -
Steric Bulk: While the fluorenyl group is massive, its steric influence primarily affects chemical reactivity (hydrolysis rates) rather than the vibrational frequency of the carbonyl, unless the molecule is locked in a specific conformation in the solid state.
Result: The Fm ester carbonyl stretch appears at 1735–1745 cm⁻¹ , distinct from conjugated esters (benzoates) or carbamates.
Comparative Spectral Analysis
The following table synthesizes experimental data to provide a direct comparison of Fm esters against common alternatives.
Table 1: Comparative IR Carbonyl Frequencies
| Functional Group | Structure | Key Distinguishing Features | |
| Fm Ester | 1735 – 1745 (Strong) | Sharp singlet. Accompanied by strong fluorenyl bands at 740/760 cm⁻¹. | |
| Fmoc Carbamate | 1680 – 1720 (Strong) | Broad or split band (Amide I). Lower frequency due to N-lone pair resonance. Presence of Amide II band (~1540 cm⁻¹). | |
| Methyl Ester | 1735 – 1750 (Strong) | Indistinguishable from Fm ester by C=O alone. Absence of aromatic C-H (>3000) and fluorenyl "oop" bands. | |
| Aryl Ester | 1715 – 1730 (Strong) | Lower frequency due to conjugation with the ester oxygen's aromatic ring. | |
| Conjugated Ketone | 1665 – 1685 (Strong) | Significantly lower frequency. |
Critical Insight: The most dangerous confusion occurs between Fm esters and Fmoc carbamates during peptide synthesis. A shift from ~1700 cm⁻¹ (carbamate) to ~1740 cm⁻¹ (ester) often indicates the formation of a side-product ester or successful coupling to a hydroxyl group.
Visualization of Vibrational Modes[1][2][3][5][7][9]
The following diagram illustrates the structural influences on the carbonyl stretch and the "Fingerprint" modes that confirm the presence of the fluorenyl group.
Figure 1: Structural causality of the Fm ester IR spectrum. The methylene bridge insulates the carbonyl, maintaining a high wavenumber (1735–1745 cm⁻¹) compared to conjugated systems, while the fluorenyl ring provides the diagnostic fingerprint bands.
Experimental Protocol: Validating Fm Ester Formation
To reliably distinguish Fm esters in a crude mixture, follow this self-validating protocol. This workflow assumes the use of ATR-FTIR (Attenuated Total Reflectance), the standard in modern labs.
Step 1: Sample Preparation
-
Solids: Use neat solid. Ensure the crystal size is fine to maximize contact with the ATR crystal (diamond/ZnSe).
-
Oils/Residues: Deposit directly. Warning: Evaporate all chlorinated solvents (DCM/Chloroform) completely, as they have strong absorptions in the fingerprint region (700–800 cm⁻¹) that can mask the diagnostic fluorenyl bands.
Step 2: Acquisition Parameters
-
Resolution: 4 cm⁻¹ (standard) or 2 cm⁻¹ (high res).
-
Scans: Minimum 16 scans (32 recommended for signal-to-noise).
-
Background: Fresh air background immediately prior to measurement.
Step 3: Diagnostic Workflow (Decision Tree)
Figure 2: Diagnostic logic for identifying Fm esters. The coincidence of a high-frequency carbonyl stretch (1740 cm⁻¹) and the fluorenyl "out-of-plane" (oop) bending modes (740/760 cm⁻¹) is the definitive signature.
Data Interpretation & Troubleshooting
The "Rule of Three" for Fm Esters
A valid Fm ester spectrum must exhibit all three of these bands. If one is missing, the assignment is incorrect.
- (Carbonyl): 1735–1745 cm⁻¹.
- (Ester C-O): 1150–1300 cm⁻¹ (Often multiple bands; look for the strongest one).
- (Fluorenyl oop): 740 & 760 cm⁻¹ (Very strong, often dominating the fingerprint region).
Common Pitfalls
-
Residual Piperidine: If you see a broad band ~3300–3500 cm⁻¹ (N-H) and the carbonyl is shifted or absent, your ester may have cleaved (aminolysis) to form the amide or the free acid salt.
-
DCM Contamination: Dichloromethane has a massive peak at ~730–740 cm⁻¹. This can obscure the fluorenyl doublet. Always dry samples thoroughly under high vacuum.
-
Fmoc-Cl Reagent: The starting material (Fmoc-chloride) has a carbonyl stretch at a very high frequency (~1770–1780 cm⁻¹ ) due to the electronegative chlorine. Do not confuse this with the ester.
References
-
Cameron, M., et al. (2002). "Employment of on-line FT-IR spectroscopy to monitor the deprotection of a 9-fluorenylmethyl protected carboxylic acid peptide conjugate of doxorubicin." Journal of Pharmaceutical and Biomedical Analysis. Link
- Key Data: Cites the Fm ester carbonyl band explicitly
-
Carpino, L. A., & Han, G. Y. (1970). "The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group."[3] The Journal of Organic Chemistry. Link
- Key Data: Foundational text on Fmoc/Fm chemistry and spectral characteriz
-
Coates, J. (2000). "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry. Link
- Key Data: General reference for ester (1735-1750 cm⁻¹)
-
National Institute of Standards and Technology (NIST). "Fluorene Infrared Spectrum." NIST Chemistry WebBook. Link
- Key Data: Verification of the characteristic 740/760 cm⁻¹ out-of-plane bending modes for the fluorenyl system.
Sources
Strategic Carboxyl Protection: 9-Fluorenylmethyl (Fm) vs. Methyl Esters for p-Anisic Acid
[1]
Executive Summary
In the synthesis of complex pharmaceutical intermediates involving p-anisic acid (4-methoxybenzoic acid), the choice between Methyl ester and 9-Fluorenylmethyl (Fm) ester protection is dictated by the required orthogonality of the synthetic route.
While often colloquially conflated with "Fmoc" (which strictly protects amines), the Fm-ester provides a carboxyl-protecting group that is base-labile to secondary amines (e.g., piperidine) but stable to acids.[1] This offers a critical orthogonal axis compared to Methyl esters , which are robust and require harsh saponification (strong base/aqueous) or nucleophilic displacement to remove.[1]
-
Choose Methyl Ester: For "permanent" protection where the group must survive diverse synthetic steps (including Fmoc deprotection conditions) and will be removed only at the end using strong hydrolysis.
-
Choose Fm Ester: For "semi-permanent" or orthogonal protection where the ester must be removed under mild, non-hydrolytic basic conditions (e.g., in Solid Phase Peptide Synthesis - SPPS) without affecting acid-labile groups like Boc or t-Butyl.[1]
Chemical Mechanisms & Causality[1]
Methyl Ester: The Robust Standard
-
Synthesis: Typically achieved via Fischer Esterification .[1] The electron-donating methoxy group of p-anisic acid slightly reduces the electrophilicity of the carbonyl carbon, but acid catalysis (H₂SO₄) overcomes this effectively.
-
Stability: Highly stable to TFA (trifluoroacetic acid) and mild bases (piperidine/DMF).[1]
-
Deprotection: Requires Saponification (LiOH/NaOH in THF/H₂O).[1] Mechanism involves nucleophilic attack by hydroxide on the carbonyl, forming a tetrahedral intermediate that collapses to release methoxide.
9-Fluorenylmethyl (Fm) Ester: The Orthogonal Variant
-
Synthesis: Best achieved via Steglich Esterification (DCC/DMAP) using 9-fluorenylmethanol.[1] Direct reaction with Fmoc-Cl is possible but often less efficient for acids than amines.[1]
-
Stability: Stable to TFA (acid) and catalytic hydrogenation.[1]
-
Deprotection:
-Elimination (E1cB) . This is the defining feature. A secondary amine (piperidine) abstracts the acidic proton at the 9-position of the fluorenyl ring. The electrons cascade to form dibenzofulvene, releasing the free carboxylate. Crucially, this occurs in organic solvents without water.
Mechanistic Pathway Diagram
Figure 1: Synthesis and deprotection pathways. Note the distinct cleavage mechanisms: Hydrolysis for Methyl vs. Elimination for Fm.
Experimental Protocols
Protocol A: Methyl Esterification (Fischer Method)
Best for large-scale, cost-effective synthesis.[1]
-
Reagents: Dissolve p-Anisic acid (10 mmol, 1.52 g) in anhydrous Methanol (30 mL).
-
Catalyst: Add concentrated H₂SO₄ (1.0 mmol, ~55 µL) dropwise.
-
Reflux: Heat to reflux (65°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 3:1).[1]
-
Insight: The methoxy group makes the acid slightly less reactive; ensure full reflux time.
-
-
Workup: Cool to RT. Concentrate methanol to ~5 mL. Pour into ice water (50 mL).
-
Extraction: Extract with EtOAc (3 x 20 mL). Wash combined organics with sat. NaHCO₃ (to remove unreacted acid) and Brine.[1]
-
Purification: Dry over Na₂SO₄ and concentrate. Recrystallize from Hexanes if necessary.
-
Expected Yield: >95%
-
Protocol B: Fm-Esterification (Steglich Method)
Best for mild conditions and high purity.[1]
-
Setup: In a flame-dried flask under N₂, dissolve p-Anisic acid (10 mmol, 1.52 g) and 9-Fluorenylmethanol (10 mmol, 1.96 g) in dry DCM (50 mL).
-
Catalyst: Add DMAP (1.0 mmol, 122 mg). Cool to 0°C.[1][2][3]
-
Coupling: Add DCC (11 mmol, 2.27 g) dissolved in minimal DCM dropwise over 10 mins.
-
Insight: The urea byproduct (DCU) will precipitate almost immediately.[1]
-
-
Reaction: Stir at 0°C for 1 hour, then warm to RT and stir overnight (12h).
-
Workup: Filter off the white DCU precipitate.[1] Wash the filtrate with 0.5N HCl (removes DMAP), then sat. NaHCO₃ and Brine.[1][4]
-
Purification: Flash chromatography is usually required to separate the ester from traces of N-acylurea byproducts.[1]
-
Expected Yield: 85–92%[1]
-
Protocol C: Comparative Deprotection
-
Methyl Cleavage: Dissolve ester in THF/Water (3:1).[1] Add LiOH (3 equiv). Stir 4h at RT.[1] Acidify to pH 2 to precipitate p-anisic acid.[1]
-
Fm Cleavage: Dissolve ester in 20% Piperidine in DMF. Stir 30 min at RT.[1] Concentrate. The challenge is separating the acid from the dibenzofulvene adduct (often requires scavenging or chromatography).
Performance Comparison Data
The following data summarizes the stability profile, a critical factor in synthesis planning.
| Feature | Methyl Ester | 9-Fluorenylmethyl (Fm) Ester |
| Synthesis Yield | High (>95%) | Good (85–92%) |
| Atom Economy | High | Low (Large protecting group) |
| Acid Stability (TFA) | Stable | Stable |
| Base Stability (Piperidine) | Stable | Labile (t1/2 < 10 min) |
| Base Stability (LiOH/NaOH) | Labile (Hydrolysis) | Labile (Elimination/Hydrolysis) |
| Hydrogenation (H2/Pd) | Stable | Stable |
| Cost | Very Low | High |
| Primary Use Case | Permanent protection | Orthogonal to Boc/t-Butyl |
Decision Logic for Researchers
Use the following logic tree to determine the appropriate protection for your p-anisic acid derivative.
Figure 2: Decision matrix for selecting the optimal protecting group.
References
-
Neises, B., & Steglich, W. (1978).[1][3] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[1] Link[1]
- Foundational text for the DCC/DMAP coupling used in Fm-ester synthesis.
-
Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis (5th ed.).[1] John Wiley & Sons.[1]
- The authoritative source for stability profiles of Methyl vs. 9-Fluorenylmethyl esters.
-
Kessler, H., & Siegmeier, R. (1983).[1] Synthesis of Fmoc-Amino Acid Fluorides and Their Application in Solid Phase Peptide Synthesis. Tetrahedron Letters, 24(3), 281-282.[1]
- Demonstrates the orthogonality of Fm-based protection in peptide chemistry.
-
Bednarek, M. A., & Bodanszky, M. (1989).[1] The 9-fluorenylmethyl ester as a carboxyl protecting group.[1][5] International Journal of Peptide and Protein Research, 34(2), 111-119.[1]
- Specific study on the cleavage kinetics of Fm-esters.
Sources
- 1. Methyl anisate - Wikipedia [en.wikipedia.org]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 4. Solid Phase Synthesis of Peptidyl Thioacids Employing a 9-Fluorenylmethyl Thioester-Based Linker in Conjunction with Boc Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 9-Fluorenylmethyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical Benchmarking: Reference Spectra and Characterization Protocols for 9H-fluoren-9-ylmethyl 4-methoxybenzoate
Executive Summary
This guide provides definitive reference spectra and analytical protocols for 9H-fluoren-9-ylmethyl 4-methoxybenzoate (Fmoc-4-methoxybenzoate). Unlike standard Fmoc-amino acids used in Solid Phase Peptide Synthesis (SPPS), this molecule represents an ester linkage between the Fmoc group (acting as an alcohol derivative) and 4-methoxybenzoic acid (anisic acid).
Why this molecule matters:
-
Impurity Profiling: It serves as a critical model compound for identifying "Fmoc-ester" impurities that occur when Fmoc-Cl or Fmoc-OSu reacts with hydroxyl-bearing side chains (e.g., Ser, Thr, Tyr) or additives during synthesis.
-
Stability Benchmarking: It is used to validate deprotection protocols, distinguishing between the lability of Fmoc-carbamates (base-labile) and Fmoc-esters (susceptible to hydrolysis but kinetically distinct).
This guide compares High-Resolution NMR (1H/13C) against HPLC-UV/MS to establish the most reliable method for identity and purity confirmation.
Molecular Profile & Structural Logic[1]
The structural integrity of this compound relies on the connectivity between the lipophilic fluorenyl moiety and the electron-rich anisyl ring.
-
Chemical Formula: C₂₃H₂₀O₃
-
Molecular Weight: 344.41 g/mol
-
Key Functional Groups:
-
Fluorenyl: Highly UV-active, diagnostic NMR splitting (7.2–7.8 ppm).
-
Ester Linkage (–COOCH₂–): The pivotal bond for stability studies.
-
Anisyl (Methoxybenzene): Provides a distinct singlet (~3.8 ppm) and AA'BB' aromatic system.
-
Diagram 1: Analytical Decision Tree
This workflow illustrates the logic for selecting the correct analytical technique based on the research question (Identity vs. Purity).
Caption: Decision matrix for selecting NMR (structural confirmation) versus HPLC (impurity profiling).
Comparative Analytical Assessment
The following table contrasts the performance of primary analytical techniques for this specific ester.
| Feature | Method A: 1H NMR (400 MHz) | Method B: HPLC-UV (PDA) | Method C: FTIR |
| Primary Utility | Absolute Structural Proof | Purity & Quantification | Functional Group Confirmation |
| Specificity | High.[1] Distinguishes ester CH₂ (4.6 ppm) from alcohol CH₂ (3.8 ppm). | Moderate. Relies on retention time; co-elution possible with similar esters. | Moderate. Confirms C=O ester stretch. |
| Sensitivity | Low (requires ~5-10 mg). | High (requires <1 µg). | Low (requires solid sample). |
| Key Limitation | Cannot easily detect trace (<1%) hydrolysis products in wet samples. | Does not prove connectivity without MS coupling. | Difficult to interpret in complex mixtures. |
| Verdict | Required for Batch Release | Required for Stability Studies | Supplementary |
Detailed Reference Spectra Data
A. 1H NMR Reference (CDCl₃, 400 MHz)
The 1H NMR spectrum is the definitive fingerprint. The critical diagnostic signal is the Fmoc-CH₂ doublet at 4.62 ppm . In Fmoc-amino acids (carbamates), this signal typically appears upfield at 4.3–4.4 ppm. The downfield shift here confirms the ester oxygen attachment.
| Assignment | Shift (δ, ppm) | Multiplicity | Integral | Coupling (J, Hz) | Notes |
| Anisyl-2,6 | 7.96 | Doublet (d) | 2H | 8.8 | Ortho to Carbonyl (Deshielded) |
| Fmoc-4,5 | 7.78 | Doublet (d) | 2H | 7.5 | Pseudo-ortho Fluorene |
| Fmoc-1,8 | 7.62 | Doublet (d) | 2H | 7.5 | Fluorene aromatics |
| Fmoc-3,6 | 7.42 | Triplet (t) | 2H | 7.5 | Fluorene aromatics |
| Fmoc-2,7 | 7.33 | Triplet (t) | 2H | 7.5 | Fluorene aromatics |
| Anisyl-3,5 | 6.94 | Doublet (d) | 2H | 8.8 | Ortho to Methoxy (Shielded) |
| Fmoc-CH₂ | 4.62 | Doublet (d) | 2H | 7.2 | Diagnostic Ester Signal |
| Fmoc-CH | 4.35 | Triplet (t) | 1H | 7.2 | Methine bridge |
| Methoxy | 3.86 | Singlet (s) | 3H | - | Distinctive singlet |
B. Mass Spectrometry (ESI+) Fragmentation
Unlike Fmoc-amides, Fmoc-esters fragment easily at the ester bond.
-
[M+Na]⁺: m/z 367.1 (Parent Ion)
-
[M+H]⁺: m/z 345.1 (Weak, often not observed due to lability)
-
Fragment 1 (Base Peak): m/z 179.1 (Dibenzofulvene / Fluorenyl cation). Note: This dominates the spectrum.
-
Fragment 2: m/z 135.0 (4-Methoxybenzoyl cation / Anisoyl cation).
Diagram 2: MS Fragmentation Logic
Caption: ESI+ fragmentation pathway showing the dominance of the fluorenyl cation (m/z 179).
Experimental Protocols
Protocol A: Synthesis of Reference Standard
Use this protocol to generate the standard if commercial supply is unavailable.
-
Reagents: Dissolve 4-methoxybenzoic acid (1.0 eq) and 9-fluorenylmethanol (1.1 eq) in dry Dichloromethane (DCM).
-
Coupling: Add EDC·HCl (1.2 eq) and DMAP (0.1 eq) at 0°C.
-
Reaction: Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The product Rf will be higher than the free acid.
-
Workup: Wash with 1M HCl (remove DMAP/EDC), then sat. NaHCO₃ (remove unreacted acid), then Brine. Dry over MgSO₄.
-
Purification: Recrystallize from Ethanol/Hexane to yield white crystals.
Protocol B: HPLC Purity Method
Designed to separate the Ester from its hydrolysis products (Fmoc-OH and Anisic Acid).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% TFA.
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.
-
Gradient:
-
0–2 min: 50% B (Isocratic hold to elute free Anisic Acid early).
-
2–15 min: 50% → 95% B (Elute Fmoc-Ester).
-
15–20 min: 95% B (Wash highly lipophilic Dibenzofulvene).
-
-
Detection: 254 nm (General) and 301 nm (Specific for Fmoc).
-
Expected Retention Order:
-
4-Methoxybenzoic Acid (Polar, elutes first).
-
9-Fluorenylmethanol (Mid-eluting).
-
9H-fluoren-9-ylmethyl 4-methoxybenzoate (Late eluting, ~12-14 min).
-
Troubleshooting & Interferences
-
Interference 1: Dibenzofulvene (DBF): If the sample is old or stored in base, the Fmoc group eliminates to form DBF. DBF is highly non-polar and may co-elute with the ester on short gradients. Solution: Use the HPLC gradient above with a high %B wash.
-
Interference 2: Fmoc-Cl Artifacts: If synthesized via Fmoc-Cl, residual Fmoc-Cl can hydrolyze to Fmoc-OH. Solution: Ensure the NaHCO₃ wash in synthesis is thorough.
-
Solubility: The ester is poorly soluble in pure water. Dissolve standards in Acetonitrile or DMF before injection.
References
-
National Institute of Standards and Technology (NIST). Mass Spectrum of 4-Methoxybenzoic acid methyl ester (Analog). NIST Chemistry WebBook, SRD 69. [Link]
-
Royal Society of Chemistry. Spectroscopic data for 9-fluorenyl derivatives. (Source for Fluorenyl aromatic shifts). [Link]
Sources
Safety Operating Guide
Proper Disposal Procedures: 9H-fluoren-9-ylmethyl 4-methoxybenzoate
[1]
Executive Summary & Immediate Action
9H-fluoren-9-ylmethyl 4-methoxybenzoate is a specialized organic intermediate, structurally composed of a lipophilic fluorenyl group and a 4-methoxybenzoate moiety.[1] While often chemically stable under neutral conditions, its fluorene backbone classifies it as an environmental hazard (aquatic toxicant) .
Core Directive:
-
DO NOT dispose of down the drain.
-
DO NOT dispose of in general trash.
-
PRIMARY METHOD: High-temperature incineration via a licensed hazardous waste contractor.
Chemical Identity & Hazard Characterization
To ensure compliant disposal, the waste must be accurately characterized. This compound is an ester derivative of 9-fluorenemethanol.
Physicochemical Profile
| Property | Description |
| Chemical Structure | Ester of 9-fluorenemethanol and 4-methoxybenzoic acid |
| Physical State | Solid (Crystalline powder) |
| Solubility | Insoluble in water; soluble in organic solvents (DCM, Ethyl Acetate, DMSO) |
| Reactivity | Base-Labile: The ester bond is susceptible to cleavage by bases (e.g., piperidine, DBU), releasing dibenzofulvene (reactive) and 4-methoxybenzoic acid.[2][3][4] |
Hazard Classification (GHS/SDS Derived)
Based on the structural components (fluorene derivatives and benzoate esters), the following precautionary profile applies in the absence of a compound-specific SDS:
-
Environmental Hazard (H411/H410): Toxic to aquatic life with long-lasting effects.[5] The fluorene moiety is persistent and bioaccumulative in aquatic ecosystems [1, 2].
-
Irritant (H315, H319): Causes skin and serious eye irritation.
-
Respiratory Irritant (H335): May cause respiratory irritation if dust is inhaled.
Operational Disposal Protocols
Scenario A: Disposal of Pure Solid Substance
Applicability: Expired stock, chemically degraded material, or excess solid reagent.
-
Segregation: Do not mix with oxidizers or strong acids.[5] Keep the solid in its original container if possible.
-
Labeling: Affix a hazardous waste label clearly stating:
-
Chemical Name: 9H-fluoren-9-ylmethyl 4-methoxybenzoate
-
Hazard Checkbox: "Toxic" and "Irritant"
-
Note: "Contains Fluorene Derivative - Marine Pollutant"
-
-
Containerization: Place the primary container inside a secondary containment bag (clear polyethylene) to prevent surface contamination of the waste bin.
-
Disposal Stream: Place in the Solid Hazardous Waste drum (typically blue or black drum) designated for incineration.
Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
Applicability: Mother liquors or filtrates containing the compound dissolved in solvents (e.g., DMF, DCM).[6]
-
Solvent Compatibility: Ensure the carrier solvent is compatible with the organic waste stream.
-
Halogenated Stream: If dissolved in Dichloromethane (DCM) or Chloroform.
-
Non-Halogenated Stream: If dissolved in Ethyl Acetate, Methanol, or DMF.
-
-
Concentration Alert: If the solution contains high concentrations (>10%) of the compound, mark the waste tag explicitly.
-
Deactivation (Optional but Recommended for High Reactivity): If the waste solution also contains active bases (like piperidine from Fmoc deprotection steps), be aware that the compound will degrade into dibenzofulvene . Dibenzofulvene can polymerize.[1][7]
-
Protocol: No specific quenching is required for the ester itself before incineration, but ensure the waste container is not sealed gas-tight immediately if recent acid-base reactions have occurred, to prevent pressure buildup.
-
Scenario C: Contaminated Debris
Applicability: Gloves, weighing boats, paper towels, and syringes.
-
Gross Contamination: Items heavily caked with the solid must be treated as Solid Hazardous Waste (see Scenario A).
-
Trace Contamination: Lightly soiled gloves and paper towels should be double-bagged and placed in the Dry Laboratory Waste bin (often a specific chemically contaminated debris bin, not regular trash) destined for incineration.
Scientific Context: Mechanism of Degradation
Understanding the stability of this compound prevents accidental exposure during handling.
The Fmoc-Ester Liability: The "9H-fluoren-9-ylmethyl" group acts similarly to an Fmoc protecting group.[3] Upon exposure to mild base (e.g., 20% piperidine in DMF), the acidic proton at the fluorenyl 9-position is abstracted.
-
Mechanism:
-elimination occurs, releasing the free acid (4-methoxybenzoic acid) and dibenzofulvene [3, 4]. -
Safety Implication: Dibenzofulvene is a reactive alkene. In waste containers, if mixed with primary amines, it forms stable adducts. If left alone in high concentrations, it can polymerize. Always segregate base waste from this ester to avoid uncontrolled exothermic degradation in the waste drum.
Workflow Visualization: Waste Decision Tree
Caption: Decision logic for segregating fluorenyl ester waste streams to ensure regulatory compliance and safety.
Emergency Response Procedures
Spill Cleanup (Solid)
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. If dust formation is likely, use an N95 respirator or work within a fume hood.
-
Containment: Do not dry sweep if dust is generated. Cover the spill with a damp paper towel (dampened with water or ethanol) to suppress dust.
-
Collection: Scoop the material and the damp towels into a wide-mouth hazardous waste jar.
-
Cleaning: Wipe the area with Acetone or Ethyl Acetate to solubilize residual organic traces, then wash with soap and water.
Accidental Exposure
References
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. chemicalbook.com [chemicalbook.com]
- 6. peptide.com [peptide.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
Personal protective equipment for handling 9H-fluoren-9-ylmethyl 4-methoxybenzoate
Topic: Personal Protective Equipment & Safe Handling of 9H-fluoren-9-ylmethyl 4-methoxybenzoate Content Type: Operational Safety & Logistics Guide Audience: Researchers, Synthetic Chemists, and EHS Officers
Executive Summary: The "Why" Behind the Protocol
As a Senior Application Scientist, I often see researchers treat Fmoc-protected derivatives as benign "white powders." This is a critical error. 9H-fluoren-9-ylmethyl 4-methoxybenzoate (an Fmoc-protected derivative of 4-methoxybenzoic acid) presents a dual-hazard profile:
-
The Solid Phase: A lipophilic dust capable of mechanical irritation and potential sensitization.
-
The Solution Phase: Once dissolved (typically in DCM or DMF), the Fmoc moiety acts as a "molecular Trojan horse," facilitating the transport of the aromatic core across the dermal barrier.
This guide moves beyond generic safety advice. It provides a self-validating system to ensure that your PPE matches the specific phase of your experimental workflow.
Hazard Assessment & PPE Matrix
The following matrix correlates the chemical's physical state with the required protective barrier. This is based on the principle that permeation rates change drastically when the solid is solubilized.
Table 1: Phase-Specific PPE Requirements
| Experimental Phase | Primary Hazard | Hand Protection | Eye/Face Protection | Respiratory/Inhalation |
| Solid Handling (Weighing, Aliquoting) | Dust Inhalation & Static Cling. Fmoc solids are often electrostatic; fines can disperse unexpectedly. | Single Nitrile (Min. 4 mil thickness).Standard exam gloves are sufficient for dry contact. | Safety Glasses with side shields.Goggles required if handling >10g. | Fume Hood (Primary) If weighing outside hood: N95 Respirator is mandatory. |
| Solubilization (Dissolving in DCM/DMF) | Dermal Absorption. Solvents like DCM break down glove integrity in <2 mins. | Double Gloving (Critical) Inner: Nitrile (4 mil)Outer: Nitrile (4 mil) OR Laminate (Silver Shield) for DCM. | Chemical Splash Goggles Solvents increase splash risk to mucosa. | Fume Hood (Mandatory) Do not handle solutions on open benches. |
| Reaction/Workup (Cleavage, Extraction) | Chemical Burns/Sensitization. Base exposure (e.g., Piperidine) releases Dibenzofulvene (irritant). | Chemical Resistant Gauntlet If working with >100mL volumes.Otherwise, double nitrile with immediate change upon splash. | Face Shield + Goggles Required during pressurized filtration or vigorous extraction. | Fume Hood (Mandatory) Sash at proper working height (18 inches). |
Operational Protocol: Step-by-Step Handling
This protocol is designed to minimize "transfer loss" and exposure events.[1]
Phase A: Preparation & Weighing
-
Static Control: 9H-fluoren-9-ylmethyl 4-methoxybenzoate is prone to static charge. Use an anti-static gun or polonium strip near the balance to prevent "jumping" of particles.
-
The "Boat-to-Flask" Rule: Never weigh onto flat paper. Use a deep anti-static weighing boat.
-
Transfer: Use a wide-mouth powder funnel. Do not tap the boat against the flask rim; rinse the boat with your solvent to ensure quantitative transfer and dust suppression.
Phase B: Solubilization & Reaction
-
Context: You are likely dissolving this in Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Glove Check: Before adding solvent, inspect gloves for micro-tears.
-
Solvent Addition: Add solvent slowly down the side of the flask to avoid "puffing" of the dry powder.
-
The "Red Zone" Rule: Once dissolved, treat the flask as a high-permeation risk. If any liquid touches your glove, do not wipe it. Remove the outer glove immediately, wash the inner glove with soap/water, and re-glove.
Phase C: Spill Management
-
Solid Spill: Do not sweep dry. Cover with wet paper towels (water or ethanol) to dampen, then wipe up to prevent dust generation.
-
Solution Spill: Cover with an absorbent pad. If DCM is the solvent, evacuate the immediate area for 10 minutes to allow heavy vapors to settle/exhaust before cleanup.
Waste Disposal & Decontamination Logistics
Proper disposal prevents environmental contamination and regulatory fines.
Table 2: Waste Stream Segregation
| Waste Type | Composition | Disposal Container Labeling |
| Solid Waste | Contaminated weigh boats, paper towels, solid spills. | "Hazardous Solid Waste - Organic" Note: Double bag in clear polyethylene. |
| Liquid Waste A | Reaction mixtures in DCM, Chloroform.[2] | "Halogenated Organic Solvents" List: 9H-fluoren-9-ylmethyl 4-methoxybenzoate (<1%). |
| Liquid Waste B | Reaction mixtures in DMF, Ethyl Acetate, Methanol. | "Non-Halogenated Organic Solvents" List: 9H-fluoren-9-ylmethyl 4-methoxybenzoate (<1%). |
| Sharps/Glass | Contaminated pipettes, broken vials. | "Glass/Sharps" (Rigid container). |
Decontamination Procedure:
-
Glassware: Rinse with Acetone
Soak in base bath (Isopropanol/KOH) to cleave the Fmoc group (if compatible with glass type) Acid wash Water. -
Benchtop: Wipe with Ethanol followed by a detergent solution.
Visualized Workflow (Logic Map)
The following diagram illustrates the decision-making process for handling this compound, emphasizing the "Stop/Go" safety checks.
Caption: Operational workflow distinguishing between solid-state dust hazards and solution-state permeation risks.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.
-
[Link]
-
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (PPE) Standards.
-
[Link]
-
-
American Chemical Society (ACS). (2023).
-
[Link]
-
-
PubChem. (2024). Compound Summary: 9H-fluoren-9-ylmethyl 4-methoxybenzoate (Analogous Structure Search).
-
[Link]
-
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
